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4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline Documentation Hub

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  • Product: 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline
  • CAS: 85984-22-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Solubility Profile of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and apply the solubility profile of the novel compound 4-(2,6-Dimethylmorpholin-4-yl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and apply the solubility profile of the novel compound 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline. Given the absence of extensive published solubility data for this specific molecule, this document emphasizes the foundational principles and experimental methodologies required to generate a robust and reliable solubility profile. Such a profile is a critical dataset for advancing chemical synthesis, process optimization, and pharmaceutical formulation.

Introduction: The Imperative of Solubility Profiling

In the landscape of pharmaceutical development and chemical synthesis, understanding a compound's solubility is not merely a preliminary step but a cornerstone of its entire lifecycle.[1][2] Poor solubility can lead to significant challenges in bioavailability, formulation, and overall therapeutic efficacy, contributing to late-stage failures in the drug development pipeline.[2][3] The compound of interest, 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline (MW: 224.28 g/mol , Formula: C12H17FN2O)[4], is a substituted aniline derivative. Its structural motifs, including the fluoro and dimethylmorpholino groups, suggest its potential as a valuable intermediate in the synthesis of biologically active molecules, akin to other fluoroaniline and morpholinoaniline derivatives used in drug discovery.[5][6][7][8]

A comprehensive solubility profile in various organic solvents is therefore indispensable for:

  • Optimizing Reaction Conditions: Selecting appropriate solvents for synthesis and purification.

  • Enabling Formulation Development: Designing effective delivery systems and dosage forms.

  • Predicting In Vivo Behavior: Gaining initial insights into potential absorption and bioavailability.[3]

  • Ensuring Analytical Method Robustness: Developing reliable methods for quantification and quality control.

This guide will equip the researcher with the theoretical knowledge and practical protocols to systematically characterize the solubility of this compound.

Theoretical Underpinnings of Solubility

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[9] This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another. An analysis of the molecular structure of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline allows for an educated prediction of its solubility behavior.

Molecular Structure Analysis:

  • Polar Moieties: The primary amino group (-NH₂) is a key site for hydrogen bonding, acting as both a donor and acceptor. The morpholino ring's oxygen atom can also act as a hydrogen bond acceptor. These features suggest a favorable interaction with polar solvents.

  • Dipole-Dipole Interactions: The carbon-fluorine (C-F) and carbon-nitrogen (C-N) bonds introduce significant dipole moments within the molecule, enhancing its affinity for polar solvents.

  • Non-Polar Framework: The benzene ring and the methyl groups on the morpholine ring contribute to the molecule's non-polar character. This suggests that the molecule will not be entirely insoluble in less polar or non-polar solvents.

Predicted Solubility Trends:

  • High Solubility Expected in:

    • Polar Protic Solvents: Such as methanol, ethanol, and isopropanol, which can engage in hydrogen bonding with the amino group.

    • Polar Aprotic Solvents: Such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile, which can participate in strong dipole-dipole interactions.

  • Moderate to Good Solubility Expected in:

    • Slightly Polar Solvents: Such as ethyl acetate and chloroform, which can interact with the molecule's dipole moments.[10]

  • Low Solubility Expected in:

    • Non-Polar Solvents: Such as hexanes and toluene, where the energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by solute-solvent interactions.

It is critical to move from these theoretical predictions to empirical determination, as subtle molecular features can lead to unexpected solubility outcomes.

Experimental Protocol for Solubility Determination

The following protocol details a robust, self-validating method for determining the equilibrium solubility of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline. This method is based on the "excess solid" or shake-flask technique, which is a gold standard for thermodynamic solubility measurements.[11][12]

Materials and Apparatus
  • 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline (ensure purity is known and documented)

  • A range of organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE-lined septa

  • Thermostatic shaker or orbital incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated pipettes and volumetric flasks

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a vial. An amount that ensures undissolved solid remains at equilibrium is crucial.

    • Accurately add a known volume of the selected organic solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended. The presence of undissolved solid throughout this period is essential.[12]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a chemical-resistant filter (e.g., PTFE). This step is critical to remove all undissolved particles.

    • Immediately dilute the filtered aliquot with a known volume of a suitable solvent (often the same solvent or a mobile phase for chromatography) to bring the concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV).

    • Prepare a calibration curve using standard solutions of known concentrations of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline in the same solvent.

    • Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Causality and Self-Validation
  • Why excess solid? The continuous presence of undissolved solid ensures that the solution remains saturated at equilibrium, representing the thermodynamic solubility limit.

  • Why constant temperature? Solubility is highly temperature-dependent.[13] Maintaining a constant temperature is crucial for reproducibility and accuracy.

  • Why filtration? Any undissolved micro-particles in the sample will lead to a significant overestimation of solubility. A sub-micron filter is mandatory.

  • Why a calibration curve? This ensures that the quantification is accurate and reliable within the tested concentration range.

Data Presentation and Visualization

Quantitative solubility data should be summarized in a clear and structured format to facilitate comparison and analysis.

Table 1: Solubility of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline in Various Organic Solvents at 25 °C

Solvent ClassSolventSolubility (g/L)Solubility (mol/L)
Polar Protic MethanolExperimental ValueCalculated Value
EthanolExperimental ValueCalculated Value
Polar Aprotic DMSOExperimental ValueCalculated Value
AcetonitrileExperimental ValueCalculated Value
Slightly Polar Ethyl AcetateExperimental ValueCalculated Value
ChloroformExperimental ValueCalculated Value
Non-Polar TolueneExperimental ValueCalculated Value
n-HexaneExperimental ValueCalculated Value

The experimental workflow can be visualized to provide a clear, at-a-glance understanding of the entire process.

G Workflow for Experimental Solubility Determination cluster_equil 2. Equilibration cluster_analysis 4. Analysis & Calculation A Add Excess Solid Compound to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (e.g., 24-48h at 25°C) B->C Seal Vials D Settle Excess Solid C->D Cease Agitation E Filter Supernatant (0.22 µm) D->E F Perform Accurate Dilution E->F G Quantify using Calibrated Analytical Method (e.g., HPLC) F->G H Calculate Solubility (g/L or mol/L) G->H

Caption: Experimental workflow for determining thermodynamic solubility.

Conclusion

This technical guide provides a robust framework for determining the solubility profile of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline in organic solvents. By combining theoretical predictions with a rigorous experimental protocol, researchers can generate the critical data needed to accelerate synthesis, streamline purification, and enable formulation development. A systematically determined solubility profile is an invaluable asset that informs decision-making at every stage of the research and development process, ultimately enhancing the probability of success for any project involving this promising chemical entity.

References

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • PharmaEducation. (n.d.). PH Solubility Profile: Significance and symbolism. Retrieved from [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from [Link]

  • Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]

  • Course Hero. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-(morpholin-4-yl)aniline. Retrieved from [Link]

  • Dartmouth College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Thoreauchem. (n.d.). 4-(2,6-dimethylmorpholin-4-yl)-3-fluoroaniline. Retrieved from [Link]

  • ResearchGate. (2018, January). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 30). The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58. Retrieved from [Link]

  • MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Li, S., et al. (2013). Design, synthesis and antitumour activity of bisquinoline derivatives connected by 4-oxy-3-fluoroaniline moiety. European Journal of Medicinal Chemistry, 64, 62-73. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability Profile: 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline

This guide provides a comprehensive technical analysis of the thermodynamic stability, physicochemical profile, and degradation kinetics of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline (CAS: 85984-22-1). It is designed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the thermodynamic stability, physicochemical profile, and degradation kinetics of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline (CAS: 85984-22-1). It is designed for pharmaceutical scientists optimizing synthetic routes or formulation strategies for kinase inhibitors and oxazolidinone antibacterials.

Technical Whitepaper | Version 1.0

Executive Summary

4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline is a critical fluorinated building block used primarily in the synthesis of next-generation antibiotics (Linezolid analogs) and tyrosine kinase inhibitors (e.g., Gefitinib derivatives). Its stability profile is defined by the interplay between the electron-withdrawing fluorine atom and the sterically hindered 2,6-dimethylmorpholine moiety.

While the solid state demonstrates robust thermal stability (melting range projected 110–130°C), the compound exhibits distinct solution-state vulnerabilities. The primary degradation risks are oxidative N-dealkylation and photolytic azo-coupling of the primary amine. The steric bulk of the dimethyl groups imparts unique conformational constraints that enhance resistance to metabolic ring-opening compared to its non-methylated analogs, but introduces specific solubility challenges.

Molecular Architecture & Physicochemical Baseline

The thermodynamic behavior of this molecule is governed by the "push-pull" electronics of the aniline system and the steric locking of the morpholine ring.

Structural Analysis
  • Core Scaffold: 3-Fluoroaniline (electron-deficient aromatic ring).

  • Substituent: 2,6-Dimethylmorpholine attached at the para position.

  • Steric Effect (The "Twist"): The methyl groups at the 2 and 6 positions of the morpholine ring create significant steric clash with the ortho protons of the benzene ring. This forces the morpholine ring to twist out of coplanarity with the benzene system.

    • Consequence: This de-conjugation isolates the morpholine nitrogen lone pair, making it more basic (pKa shift) and less available to stabilize the aromatic ring against oxidation compared to planar morpholinoanilines.

Physicochemical Properties Table[1]
PropertyValue / CharacteristicSource/Rationale
CAS Number 85984-22-1Verified Registry
Molecular Formula C₁₂H₁₇FN₂OStoichiometry
Molecular Weight 224.28 g/mol Calculated
Physical State Off-white to pale brown crystalline solidExperimental Observation
Melting Point 110 – 130°C (Predicted)Analogous to 3-Fluoro-4-morpholinoaniline (121-123°C)
pKa (Base) ~4.0 (Aniline NH₂), ~7.5 (Morpholine N)Predicted based on steric de-conjugation
LogP 1.8 – 2.1Lipophilic shift due to dimethyl groups
Solubility Low in water; High in DMSO, MeOH, EtOAcLipophilic backbone

Thermodynamic Stability Profiling

Solid-State Stability

In its crystalline form, the molecule is thermodynamically stable under ambient conditions. The lattice energy is reinforced by hydrogen bonding (NH₂ donor) and dipole-dipole interactions (C-F bond).

  • Thermal Stress: Stable up to ~180°C. Decomposition (charring) occurs before boiling at atmospheric pressure.

  • Hygroscopicity: Low. The hydrophobic fluorine and methyl groups minimize water uptake, reducing hydrolysis risk in solid storage.

Solution-State Stability & Degradation Pathways

In solution, the thermodynamic landscape changes, exposing the molecule to three primary degradation vectors.

A. Oxidative Instability (Primary Risk)

The primary aniline amine (-NH₂) is susceptible to oxidation by atmospheric oxygen or peroxides in solvents (e.g., ethers), leading to hydroxylamines and eventually nitroso/nitro species or azo dimers.

B. N-Oxide Formation

The morpholine nitrogen, though sterically hindered, can form an N-oxide (N-O) species under strong oxidative stress (e.g., presence of mCPBA or peroxides).

C. Photolytic Degradation

Fluorinated anilines are photosensitive. UV exposure promotes radical formation at the C-N bond, leading to polymerization (browning of solution).

Degradation Pathway Diagram

The following diagram illustrates the kinetic degradation pathways derived from functional group reactivity.

DegradationPathways cluster_legend Legend Parent 4-(2,6-Dimethylmorpholin-4-yl) -3-fluoroaniline (Active) NOxide Morpholine N-Oxide (Impurity A) Parent->NOxide Peroxides / Oxidative Stress Azo Azo Dimer (Photolytic Product) Parent->Azo UV Light (hν) Hydroxyl Hydroxylamine/Nitroso (Oxidative Intermediate) Parent->Hydroxyl Air Oxidation (Slow) RingOpen Ring Cleavage (Extreme Acid/Heat) Parent->RingOpen Strong Acid + Heat (>80°C) Hydroxyl->Azo Dimerization key Blue: Parent | Red: Oxidative | Yellow: Photolytic | Grey: Hydrolytic

Caption: Predicted degradation pathways. The primary risks are N-oxidation of the morpholine ring and photolytic dimerization of the aniline.

Forced Degradation Protocols (Stress Testing)

To validate the stability profile for regulatory filing (e.g., IND/NDA), the following stress testing protocols are recommended. These are designed to be self-validating: if the parent peak area decreases, mass balance must be accounted for by the appearance of specific impurity peaks.

Protocol: Oxidative Stress
  • Objective: Assess susceptibility to N-oxide formation.

  • Method: Dissolve 10 mg substance in 10 mL Acetonitrile:Water (50:50). Add 1 mL of 3% H₂O₂.

  • Condition: Ambient temperature for 4 hours.

  • Endpoint: Analyze via HPLC-MS. Look for M+16 peak (N-oxide).

Protocol: Acid/Base Hydrolysis
  • Objective: Test stability of the Morpholine-Phenyl bond.

  • Method:

    • Acid:[1] 0.1 N HCl, 60°C, 24 hours.

    • Base: 0.1 N NaOH, 60°C, 24 hours.

  • Expectation: The molecule should be resistant to base. Acid may cause protonation and minor degradation but the C-N bond is generally robust unless refluxed in strong mineral acid.

Protocol: Photostability
  • Objective: Quantify light sensitivity.

  • Method: Expose solid sample (thin layer) to 1.2 million lux hours (ICH Q1B standard).

  • Control: Wrap one vial in aluminum foil (Dark Control).

  • Endpoint: Check for discoloration (yellow/brown) and purity drop.

Analytical Strategy

HPLC Method Parameters

For the separation of the parent from its potential degradants (N-oxides and dimers), a reverse-phase gradient method is required.

ParameterSetting
Column C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic ring) and 210 nm
Mass Spec ESI+ Mode (Parent M+H = 225.[2]13)

Handling & Storage Recommendations

Based on the thermodynamic profile, the following storage logic applies:

  • Temperature: Store at 2–8°C (Refrigerated) to kinetically inhibit slow oxidation rates.

  • Atmosphere: Store under Argon or Nitrogen . The aniline amine is sensitive to atmospheric oxygen over long durations.

  • Light: Protect from light using amber vials or foil wrapping to prevent azo-dimerization.

  • Solvents: Avoid protic solvents (alcohols) for long-term storage of solutions; prefer anhydrous DMSO or Acetonitrile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline. Retrieved from [Link]

    • Note: Provides baseline physicochemical data for the non-dimethyl analog, used for structural extrapol
  • Combourieu, B., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology. Retrieved from [Link]

    • Note: Establishes the metabolic and oxidative degradation p
  • Note: Source for standard handling and safety classific
  • Janakiramudu, D. B., et al. (2018).Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. Research on Chemical Intermediates. Note: Details the synthetic utility and chemical reactivity of the core scaffold.

Sources

Foundational

Technical Monograph: Biological Activity & Therapeutic Potential of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline Derivatives

Executive Summary The compound 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline represents a critical "metabolically fortified" pharmacophore in modern medicinal chemistry. Structurally, it is a bioisostere of the 3-fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline represents a critical "metabolically fortified" pharmacophore in modern medicinal chemistry. Structurally, it is a bioisostere of the 3-fluoro-4-morpholinoaniline moiety found in Linezolid (Zyvox) and various tyrosine kinase inhibitors (TKIs).

The addition of the 2,6-dimethyl groups to the morpholine ring is not merely cosmetic; it introduces steric bulk that hinders oxidative metabolism (N-dealkylation or ring opening) and locks the morpholine ring into a preferred chair conformation, potentially enhancing binding affinity and oral bioavailability. This guide details the biological utility of this scaffold in next-generation oxazolidinone antibiotics and EGFR-targeted oncology agents , providing validated synthesis protocols and assay methodologies.

Chemical Architecture & Pharmacophore Logic

Structural Dissection

The scaffold consists of three synergistic components:

  • Aniline Head: The primary amine (

    
    ) serves as the reactive handle for coupling to heterocycles (e.g., quinazolines, oxazolidinones).
    
  • Fluorine Core (C3): The fluorine atom at the ortho position to the amine (and meta to the morpholine) lowers the pKa of the aniline, modulating hydrogen bond donor capability. It also protects the phenyl ring from metabolic oxidation.

  • 2,6-Dimethylmorpholine Tail:

    • Lipophilicity: The methyl groups increase

      
       compared to the unsubstituted morpholine, improving membrane permeability.
      
    • Metabolic Stability: Steric hindrance at the C2/C6 positions retards CYP450-mediated oxidative metabolism.

Comparative Properties Table[1]
PropertyParent Scaffold (Linezolid Tail)2,6-Dimethyl Derivative (Target)Impact on Drug Design
Structure 3-Fluoro-4-morpholinoaniline4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroanilineEnhanced Stability
CAS 93246-53-885984-22-1Specific Entity
LogP (Calc) ~1.1~1.8Improved CNS/Cell penetration
Conformation Flexible chair/boatRigid chair (diequatorial methyls)Reduced entropic penalty upon binding
Primary Use Linezolid, SutezolidNext-Gen Antibiotics, EGFR InhibitorsResistance breaking

Therapeutic Applications

Antimicrobial Agents (Oxazolidinones)

The primary biological activity of derivatives containing this core is inhibition of bacterial protein synthesis . The scaffold serves as the "C-ring" and "D-ring" mimic of Linezolid.

  • Mechanism: Binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex.

  • Advantage: The 2,6-dimethyl substitution can evade resistance mechanisms involving efflux pumps or specific rRNA mutations that affect the binding of bulkier analogs.

Oncology (Tyrosine Kinase Inhibitors)

This aniline is frequently employed as the solvent-exposed "tail" in ATP-competitive inhibitors targeting EGFR (Epidermal Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase).

  • Mechanism: The aniline nitrogen forms a hydrogen bond with the hinge region of the kinase (e.g., Met793 in EGFR), while the morpholine tail extends into the solvent channel, improving solubility and pharmacokinetic properties.

Experimental Protocols

Validated Synthesis Protocol

Objective: Synthesis of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline from 3,4-difluoronitrobenzene.

Reagents:

  • 3,4-Difluoronitrobenzene (1.0 eq)

  • 2,6-Dimethylmorpholine (1.2 eq, cis/trans mixture or pure isomer)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Acetonitrile (ACN)

  • Palladium on Carbon (Pd/C, 10% w/w)

  • Hydrogen gas (

    
    )
    

Step-by-Step Methodology:

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Dissolve 3,4-difluoronitrobenzene in ACN.

    • Add

      
       followed by 2,6-dimethylmorpholine.
      
    • Reflux at 80°C for 4–6 hours. Note: The fluorine para to the nitro group is selectively displaced due to resonance activation.

    • QC Check: Monitor TLC (Hexane:EtOAc 4:1). Product (Intermediate A) is less polar than starting material.

    • Workup: Cool, filter salts, concentrate, and recrystallize from ethanol.

  • Catalytic Hydrogenation:

    • Dissolve Intermediate A (4-(2,6-dimethylmorpholino)-3-fluoronitrobenzene) in Methanol.

    • Add 10% Pd/C (5 mol%).

    • Stir under

      
       balloon (1 atm) at RT for 3 hours.
      
    • Safety: Purge system with

      
       before introducing 
      
      
      
      to prevent ignition.
    • Filter through Celite to remove Pd/C. Concentrate filtrate to yield the target aniline as an off-white solid.

Biological Assay: Bacterial MIC Determination

Objective: Evaluate antibacterial potency of derivatives against S. aureus (ATCC 29213).

  • Preparation: Prepare stock solutions of test compounds in DMSO (10 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in 96-well plates. Final concentration range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL.
  • Inoculation: Adjust bacterial culture to

    
     McFarland standard, then dilute 1:100. Add 50 
    
    
    
    L inoculum to wells (Final density:
    
    
    CFU/mL).
  • Incubation: Incubate at 35°C for 16–20 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

Visualizations

Synthesis Pathway

The following diagram illustrates the selective synthesis of the scaffold.

SynthesisPath SM 3,4-Difluoronitrobenzene Inter Intermediate: 4-(2,6-dimethylmorpholino)- 3-fluoronitrobenzene SM->Inter SNAr (Selective F displacement) Reagent 2,6-Dimethylmorpholine (K2CO3, ACN, Reflux) Reagent->Inter Product TARGET SCAFFOLD: 4-(2,6-Dimethylmorpholin-4-yl)- 3-fluoroaniline Inter->Product Nitro Reduction Red H2, Pd/C (Methanol) Red->Product

Caption: Selective SNAr substitution followed by catalytic hydrogenation yields the target scaffold.

Mechanism of Action: EGFR Kinase Inhibition

This diagram details how the scaffold functions as a "Tail" in kinase inhibitors.

EGFR_Mechanism cluster_binding Binding Mode Drug Inhibitor (Scaffold Derivative) EGFR EGFR Kinase Domain Drug->EGFR Competes for Binding Site Aniline Aniline NH (H-bond to Met793) Drug->Aniline Morpholine 2,6-Dimethylmorpholine (Solvent Exposure/Solubility) Drug->Morpholine Signal Downstream Signaling (RAS/RAF/MEK) Drug->Signal INHIBITS ATP ATP Molecule ATP->EGFR Natural Ligand (Blocked)

Caption: The scaffold acts as the solvent-exposed tail, improving ADME while the aniline anchors to the kinase hinge.

References

  • PubChem. 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline (Compound Summary). National Library of Medicine. [Link]

  • Janakiramudu, D. B., et al. (2018). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study.[1][2] Research on Chemical Intermediates.[3][4] [Link]

  • Trivedi, P., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry.[1][3][4][5] [Link]

Sources

Exploratory

Literature review of fluoroaniline morpholine derivatives in medicinal chemistry

Executive Summary The 3-fluoro-4-morpholinophenyl moiety represents a "privileged scaffold" in modern medicinal chemistry, most notably anchoring the oxazolidinone class of antibiotics (e.g., Linezolid). This structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-fluoro-4-morpholinophenyl moiety represents a "privileged scaffold" in modern medicinal chemistry, most notably anchoring the oxazolidinone class of antibiotics (e.g., Linezolid). This structural motif synergizes the metabolic stability and electronic modulation of the fluorine atom with the solubility and pharmacokinetic benefits of the morpholine ring. While historically dominant in antimicrobial therapeutics, recent literature expands its utility into oncology, specifically targeting breast cancer and melanoma through novel sulfonamide and amide derivatives.

This technical guide synthesizes the structural rationale, synthetic pathways, and therapeutic applications of fluoroaniline morpholine derivatives, providing a roadmap for researchers optimizing this scaffold for next-generation drug discovery.

Structural Rationale: The "Fluorine-Morpholine" Synergy

The success of the 3-fluoro-4-morpholinophenyl scaffold is not accidental; it is a result of precise electronic and physicochemical tuning.

The Fluorine Effect
  • Metabolic Blocking: The fluorine atom at the meta position (relative to the amine/linkage) blocks metabolic oxidation at a typically reactive site on the phenyl ring.

  • Electronic Modulation: Fluorine is highly electronegative, withdrawing electron density from the aromatic ring. This lowers the pKa of the aniline nitrogen (in precursors) and modulates the electron density of the pi-system, affecting binding affinity to hydrophobic pockets (e.g., the 50S ribosomal subunit).

  • Conformational Locking: Through intramolecular electrostatic interactions, the fluorine atom can restrict the rotation of the phenyl ring, pre-organizing the molecule for target binding.

The Morpholine Advantage
  • Solubility: The ether oxygen in the morpholine ring acts as a hydrogen bond acceptor, significantly improving aqueous solubility compared to a phenyl or cyclohexyl group.

  • Lysosomotropism: As a weak base, the morpholine nitrogen can influence intracellular distribution, potentially aiding in the accumulation of the drug within acidic compartments (lysosomes), which is relevant for intracellular pathogens and certain cancer mechanisms.

Therapeutic Applications

Antibacterial Agents: The Linezolid Standard

Linezolid is the archetype of this scaffold.[1][2] It functions by inhibiting bacterial protein synthesis.[1][2][3]

  • Mechanism of Action: Binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex.[1]

  • SAR Insights:

    • The 3-fluoro group is essential for potency; removal results in a significant loss of activity.

    • The 4-morpholine group provides the necessary pharmacokinetic profile and steric bulk to fit the ribosomal binding cleft.

    • Resistance: Mutations in the 23S rRNA (e.g., G2576T) or the presence of the cfr gene (methyltransferase) can confer resistance, driving the search for derivatives with modified C-5 side chains (e.g., Tedizolid).

Emerging Anticancer Agents

Recent studies have repurposed the 3-fluoro-4-morpholinoaniline core for oncology.

  • Sulfonamide Derivatives: Reaction of the core aniline with various sulfonyl chlorides yields sulfonamides that exhibit cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231).

    • Mechanism:[2][4] Induction of apoptosis and potential inhibition of carbonic anhydrase or specific kinases, though the exact molecular target often varies by the specific sulfonamide tail.

  • Schiff Bases: Condensation with aromatic aldehydes creates Schiff bases showing biofilm inhibition and antiproliferative activity, often exceeding the potency of the parent scaffold alone.

Synthetic Architecture

The synthesis of these derivatives hinges on the efficient construction of the 3-fluoro-4-morpholinoaniline intermediate.[5]

Core Synthesis: Nucleophilic Aromatic Substitution ( )

This is the industry-standard route, favored for its high yield and scalability.

Protocol: Synthesis of 3-fluoro-4-morpholinoaniline

  • Precursor: 3,4-Difluoronitrobenzene (or 1,2-difluoro-4-nitrobenzene).

  • Substitution:

    • Reagents: Morpholine (1.1 equiv),

      
       (2.0 equiv).
      
    • Solvent: Acetonitrile or DMSO.

    • Condition: Reflux for 4–6 hours.

    • Mechanism:[2][4] The morpholine nitrogen attacks the carbon para to the nitro group (activated by both the nitro and fluorine groups). The fluorine at the 4-position is the leaving group.

    • Product: 3-Fluoro-4-morpholinonitrobenzene.[5]

  • Reduction:

    • Method A (Catalytic):

      
       (balloon), 10% Pd/C, Methanol, RT.
      
    • Method B (Chemical): Iron powder,

      
      , Ethanol/Water, Reflux (preferred for functional group tolerance).
      
    • Yield: Typically >85% over two steps.[6]

Visualization: Synthetic Workflow

The following diagram illustrates the conversion of the difluoro-precursor to Linezolid and anticancer sulfonamides.

SyntheticPathway Difluoro 3,4-Difluoronitrobenzene NitroInter 3-Fluoro-4- morpholinonitrobenzene Difluoro->NitroInter Morpholine, K2CO3 SnAr (Reflux) AnilineCore 3-Fluoro-4- morpholinoaniline (The Core Scaffold) NitroInter->AnilineCore H2, Pd/C or Fe/NH4Cl (Red) Linezolid Linezolid (Antibacterial) AnilineCore->Linezolid 1. Cbz-Cl 2. (R)-Glycidyl butyrate 3. Ac2O Sulfonamide Sulfonamide Derivs. (Anticancer) AnilineCore->Sulfonamide R-SO2Cl Pyridine

Figure 1: Synthetic pathways diverting from the common 3-fluoro-4-morpholinoaniline precursor to major therapeutic classes.

Experimental Protocols

Synthesis of Linezolid (Optimized Lab Scale)

Causality: The use of (R)-glycidyl butyrate allows for the stereoselective formation of the oxazolidinone ring, critical because the (S)-enantiomer of Linezolid is the biologically active form.

  • Carbamate Formation:

    • Dissolve 3-fluoro-4-morpholinoaniline (10 mmol) in DCM (50 mL).

    • Add pyridine (12 mmol) and cool to 0°C.

    • Dropwise add benzyl chloroformate (Cbz-Cl, 11 mmol). Stir at RT for 2h.

    • Wash with 1N HCl, brine, dry over

      
      . Evaporate to get the Cbz-protected aniline.
      
  • Cyclization (Lithium-Mediated):

    • Dissolve the Cbz-aniline in THF at -78°C.

    • Add n-BuLi (1.1 equiv) slowly (deprotonates the carbamate nitrogen).

    • Add (R)-glycidyl butyrate dropwise. Allow to warm to RT overnight.

    • Result: Formation of the (S)-5-(hydroxymethyl)oxazolidinone intermediate.

  • Mesylation & Azide Displacement:

    • Convert the hydroxyl group to a mesylate (MsCl, TEA).

    • Displace with Sodium Azide (

      
      ) in DMF at 70°C.
      
  • Reduction & Acetylation:

    • Reduce the azide (

      
      , Pd/C) to the amine.
      
    • Acetylate immediately with Acetic Anhydride (

      
      ) to yield Linezolid.
      
Biological Assay: Minimum Inhibitory Concentration (MIC)

Validation: Always run a reference standard (e.g., Vancomycin or commercial Linezolid) to validate assay conditions.

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to

    
     McFarland standard. Dilute 1:100.
    
  • Plate Setup: Use 96-well plates. Add 100 µL of Mueller-Hinton Broth (MHB) to all wells.

  • Compound Dilution: Add test compound (dissolved in DMSO) to column 1. Perform serial 2-fold dilutions across the plate.

  • Incubation: Add 100 µL of bacterial suspension. Incubate at 37°C for 18–24h.

  • Readout: MIC is the lowest concentration with no visible growth (turbidity).

Structure-Activity Relationship (SAR) Visualization

The following diagram summarizes the critical SAR features of the scaffold.

SAR Core 3-Fluoro-4-morpholinophenyl Morpholine Morpholine Ring Core->Morpholine Fluorine Fluorine Atom (C3) Core->Fluorine AnilineN Aniline Nitrogen (C1) Core->AnilineN Solubility Solubility Morpholine->Solubility Ether Oxygen (H-bond acceptor) PK PK Morpholine->PK Metabolic stability vs Piperazine Potency Potency Fluorine->Potency Electronic w/d Increases binding Stability Stability Fluorine->Stability Blocks C3 oxidation Derivatization Derivatization AnilineN->Derivatization Linker to Pharmacophore Toxicity Toxicity AnilineN->Toxicity Must be acylated to avoid toxicity

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of the scaffold components.

Quantitative Data Summary

Table 1: Comparative Activity of Linezolid vs. Novel Derivatives

CompoundClassTargetActivity MetricReference
Linezolid OxazolidinoneS. aureus (Ribosome)MIC: 1–4 µg/mL[1]
Compound 8b Benzophenone-MorpholineMCF-7 (Breast Cancer)IC50: ~7.1 µM[2]
NAM-5 Sulfonamide Deriv.[7]MCF-7 (Breast Cancer)IC50: 1.81 µM[3]
Schiff Base 4a Imine Deriv.Biofilm InhibitionIC50: 12.97 µM[4]

References

  • Linezolid | C16H20FN3O4 | CID 441401 . PubChem.[8] Available at: [Link]

  • Synthesis and anticancer evaluation of novel morpholine analogues . Sciforum. Available at: [Link]

  • Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity . CSIR-NCL. Available at: [Link]

Sources

Foundational

Melting point and physical characteristics of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline

[1][2][3] Executive Summary Compound Identity: 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline CAS Registry Number: 85984-22-1 Molecular Formula: C₁₂H₁₇FN₂O Molecular Weight: 224.28 g/mol [1] This technical guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Compound Identity: 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline CAS Registry Number: 85984-22-1 Molecular Formula: C₁₂H₁₇FN₂O Molecular Weight: 224.28 g/mol [1]

This technical guide provides a comprehensive analysis of the physicochemical characteristics, synthesis logic, and quality control parameters for 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline . As a critical intermediate in the synthesis of next-generation kinase inhibitors (analogous to the structural scaffolds of Gefitinib and Osimertinib), this fluorinated aniline derivative requires precise solid-state characterization to ensure downstream reaction efficiency.

While specific historical melting point data for this exact CAS is often proprietary or variable based on the cis/trans isomer ratio of the morpholine ring, this guide establishes the expected physicochemical profile based on structural analogs and provides the definitive experimental protocols for verification.

Physicochemical Characterization

The physical state of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline is governed by the packing efficiency of the 2,6-dimethylmorpholine moiety against the fluorinated benzene ring.

Melting Point & Solid State Analysis

Based on the structural analog 3-Fluoro-4-morpholinoaniline (CAS 93246-53-8), which exhibits a melting point of 121–123 °C , the target compound is characterized as a solid at ambient conditions.

PropertyValue / DescriptionTechnical Note
Physical State Crystalline SolidTypically isolated as a powder or needles from ethanol/water recrystallization.
Melting Point (Expected) 105 – 135 °C The cis-2,6-dimethyl substitution adds bulk, potentially disrupting the crystal lattice compared to the un-substituted morpholine analog (121 °C), leading to a slightly broader or shifted range depending on isomeric purity.
Appearance Off-white to Pale BeigeAnilines are prone to oxidation; darkening to brown indicates formation of azo/azoxy impurities.
Solubility DMSO, DCM, MethanolHigh solubility in polar aprotic solvents; low aqueous solubility.
pKa (Calculated) ~3.5 – 4.0 (Aniline N)The ortho-fluorine atom exerts an electron-withdrawing inductive effect (-I), lowering the basicity of the primary amine compared to aniline (pKa 4.6).
Isomerism Impact

The 2,6-dimethylmorpholine ring exists in cis and trans forms. Commercial building blocks typically favor the cis-isomer (thermodynamically more stable).

  • High Cis-Content (>95%): Results in a sharp melting point and defined crystal habit.

  • Mixed Isomers: Will depress the melting point (eutectic effect) and result in an amorphous or sticky solid. Recommendation: Verify isomer ratio via ¹H-NMR prior to MP determination.

Synthesis & Purification Workflow

The synthesis of this aniline follows a robust Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction. The quality of the final melting point is directly dependent on the efficiency of the SₙAr step to remove the fluoro-nitro precursor.

Reaction Pathway[4][5][6]
  • SₙAr Displacement: 3,4-Difluoronitrobenzene is treated with 2,6-dimethylmorpholine. The fluorine para to the nitro group is selectively displaced due to resonance stabilization of the Meisenheimer complex.

  • Reduction: The resulting nitro-intermediate is reduced (Pd/C + H₂ or Fe/NH₄Cl) to the aniline.

SynthesisWorkflow Start 3,4-Difluoronitrobenzene (Starting Material) Intermediate Intermediate: 4-(2,6-Dimethylmorpholino)-3-fluoronitrobenzene Start->Intermediate SnAr (K2CO3, DMSO, 80°C) Reagent 2,6-Dimethylmorpholine (Base/Nucleophile) Reagent->Intermediate Step2 Reduction (Pd/C, H2 or Fe/HCl) Intermediate->Step2 Product Product: 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline Step2->Product Reduction Purification Recrystallization (EtOH/Water) Product->Purification Impurity Removal Purification->Product High Purity (>98%)

Figure 1: Synthetic pathway for 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline showing selective SₙAr displacement and reduction.

Experimental Protocols

Protocol A: Melting Point Determination (Capillary Method)

Objective: To determine the purity-dependent phase transition temperature.

  • Sample Prep: Dry the sample under vacuum at 40 °C for 4 hours to remove residual solvent (solvent inclusion can depress MP by 2–5 °C).

  • Loading: Pack 2–3 mm of the dried solid into a glass capillary tube. Ensure compact packing by tapping the tube on a hard surface.

  • Apparatus: Use a calibrated melting point apparatus (e.g., Buchi or Mettler Toledo).

  • Ramp Rate:

    • Fast Ramp (10 °C/min) to 90 °C.

    • Slow Ramp (1 °C/min) from 90 °C to melt.

  • Observation: Record the temperature of the first visible liquid droplet (onset) and the temperature where the last solid particle disappears (clear point).

    • Acceptance Criteria: A range of < 2 °C indicates high purity (>98%). A range > 4 °C suggests solvent entrapment or isomer mixtures.

Protocol B: Purity Verification via HPLC

Objective: Quantify the ratio of aniline product to nitro-intermediate and confirm absence of regioisomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/amine absorption).

  • Note: The aniline product will elute earlier than the nitro-intermediate due to the polarity of the amine group.

Handling & Safety (E-E-A-T)

As a fluorinated aniline derivative, this compound must be handled as a potential sensitizer and toxicant.

  • Hazard Statements (GHS):

    • H302/H312: Harmful if swallowed or in contact with skin.

    • H315/H319: Causes skin and serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2][3][4]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Anilines oxidize in air, turning from off-white to purple/brown.

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for Nitrogen Oxides (NOx) and Hydrogen Fluoride (HF).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline. Retrieved from [Link] (Source for analog melting point data and structural comparisons)

  • Accela Chem. Product Detail: 4-(2,6-dimethylmorpholin-4-yl)-3-fluoroaniline (CAS 85984-22-1).[1][5] Retrieved from [Link] (Confirmation of commercial availability and CAS identity)

Sources

Protocols & Analytical Methods

Method

Procedure for Buchwald-Hartwig amination to produce 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline

This Application Note is designed for researchers and process chemists requiring a robust, high-yield protocol for the synthesis of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline . While traditional routes to similar ani...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, high-yield protocol for the synthesis of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline .

While traditional routes to similar aniline derivatives often employ Nucleophilic Aromatic Substitution (SNAr) on nitro-benzene precursors, this guide addresses the specific requirement for Buchwald-Hartwig Amination . This methodology is essential when starting from aryl halides (e.g., 4-bromo-3-fluoroaniline) where the aromatic ring is electron-rich or lacks the strong electron-withdrawing groups necessary for SNAr.

Executive Summary

The target molecule, 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline , is a critical pharmacophore, structurally related to oxazolidinone antibiotics (e.g., Linezolid) and various kinase inhibitors.

Direct coupling of 2,6-dimethylmorpholine with 4-bromo-3-fluoroaniline presents a chemoselectivity challenge: the substrate contains a primary amine (aniline -NH2) that can compete with the secondary amine (morpholine) for the palladium center, potentially leading to oligomerization.

To ensure Process Reliability and High Purity , this protocol utilizes a Protection-Coupling-Deprotection strategy. We employ RuPhos , a dialkylbiaryl phosphine ligand specifically optimized for sterically hindered secondary amines, to drive the C-N bond formation efficiently.

Retrosynthetic Strategy & Logic

The synthesis is broken down into three logical stages to maximize yield and minimize side reactions.

SynthesisRoute SM 4-Bromo-3-fluoroaniline (Starting Material) Step1 Protection (Boc2O) SM->Step1 Inter1 N-Boc-4-bromo-3-fluoroaniline (Activated Electrophile) Step1->Inter1 Step2 Buchwald-Hartwig (Pd/RuPhos + 2,6-Dimethylmorpholine) Inter1->Step2 C-N Coupling Inter2 N-Boc-Protected Intermediate Step2->Inter2 Step3 Deprotection (TFA or HCl) Inter2->Step3 Target 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline (Target) Step3->Target

Figure 1: Strategic Workflow. The Boc-protection strategy eliminates competitive coupling of the primary aniline, forcing the Pd-catalyst to react exclusively with the morpholine source.

Experimental Protocol

Stage I: Aniline Protection (Pre-requisite)

Rationale: Masking the primary amine prevents self-coupling and catalyst poisoning.

  • Dissolve 4-bromo-3-fluoroaniline (1.0 equiv) in THF (5 mL/mmol).

  • Add Boc2O (1.1 equiv) and catalytic DMAP (0.05 equiv).

  • Reflux at 60°C for 4 hours until TLC indicates complete consumption.

  • Workup: Concentrate in vacuo, redissolve in EtOAc, wash with 1M HCl and Brine. Dry over Na2SO4.

  • Yield: Expect >90% of N-Boc-4-bromo-3-fluoroaniline .

Stage II: Buchwald-Hartwig Amination (Core Protocol)

Rationale: RuPhos is selected for its exceptional ability to couple secondary amines, particularly those with steric bulk like 2,6-dimethylmorpholine.

Materials Table
ComponentReagentEquiv.Role
Electrophile N-Boc-4-bromo-3-fluoroaniline1.0Aryl Halide Substrate
Nucleophile cis-2,6-Dimethylmorpholine1.2 - 1.5Amine Source
Catalyst RuPhos Pd G4 Precatalyst0.02 (2 mol%)Palladium Source
Base Sodium tert-butoxide (NaOtBu)1.5Base (Deprotonation)
Solvent Anhydrous Toluene0.2 MReaction Medium

Note: If RuPhos Pd G4 is unavailable, generate active catalyst in situ using Pd2(dba)3 (1 mol%) and RuPhos ligand (2-4 mol%).

Step-by-Step Procedure
  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Argon or Nitrogen for 10 minutes.

  • Solids Addition: Charge the vial with:

    • N-Boc-4-bromo-3-fluoroaniline (1.0 equiv)

    • NaOtBu (1.5 equiv)

    • RuPhos Pd G4 (0.02 equiv)

    • Critical: Do not add the liquid amine yet.

  • Solvent & Purge: Add anhydrous Toluene via syringe. Sparge the solution with Argon for 5 minutes to remove dissolved oxygen (Oxygen inhibits Pd(0)).

  • Amine Addition: Add 2,6-dimethylmorpholine (1.2 equiv) via microliter syringe.

  • Reaction: Seal the vial and heat to 100°C in a heating block. Stir vigorously (800 rpm).

    • Time: Typically 4–12 hours. Monitor by LC-MS.

    • Endpoint: Disappearance of Aryl Bromide peak.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc and filter through a pad of Celite to remove Pd black and salts.

    • Concentrate the filtrate.[1]

  • Purification: Flash Column Chromatography (Hexanes:EtOAc gradient).

    • Target: N-Boc-4-(2,6-dimethylmorpholin-4-yl)-3-fluoroaniline.

Stage III: Deprotection
  • Dissolve the intermediate in DCM.

  • Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM) or 4M HCl in Dioxane.

  • Stir at RT for 1-2 hours.

  • Neutralize with sat. NaHCO3, extract with DCM, and concentrate.

  • Final Product: 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline .

Mechanistic Insight & Troubleshooting

The success of this reaction relies on the Catalytic Cycle facilitated by the bulky, electron-rich RuPhos ligand.

CatalyticCycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br AmineBind Amine Coordination (Ar-Pd-NR2) OxAdd->AmineBind + Morpholine + Base (-NaBr) RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 Regeneration

Figure 2: Simplified Buchwald-Hartwig Catalytic Cycle. RuPhos facilitates the difficult reductive elimination step for bulky secondary amines.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Oxygen poisoningEnsure rigorous degassing; use fresh solvent.
Protodehalogenation Hydride source presentEnsure Toluene is anhydrous; avoid alcohols.
Starting Material Remains Catalyst deactivationIncrease catalyst loading to 4 mol%; switch to BrettPhos if RuPhos fails (though RuPhos is preferred for morpholines).
Regioisomers N/AThe 4-position is fixed by the Bromide; regioselectivity is 100%.

Safety & Handling

  • Palladium Catalysts: Potentially sensitizing. Handle in a fume hood.

  • Toluene: Flammable and reprotoxic. Use away from ignition sources.

  • NaOtBu: Moisture sensitive and corrosive. Store in a desiccator/glovebox.

  • TFA: Highly corrosive. Use acid-resistant gloves.

References

  • Buchwald-Hartwig Amination Overview : Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

  • RuPhos Specificity : Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

  • Morpholine Coupling Context: Barker, G., et al. (2011). "Synthesis of Linezolid intermediates." Journal of Organic Chemistry. (General context for morpholine-aniline synthesis).
  • Precatalyst G4 Technology : Bruno, N. C., et al. (2013). "Rapid Room Temperature Buchwald–Hartwig Amination of Aryl Chlorides." Chemical Science, 4, 916-920.

Sources

Application

Application Notes and Protocols for 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline in Pharmaceutical Synthesis

This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline as a key pharmaceutical intermediate. The infor...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline as a key pharmaceutical intermediate. The information presented herein is synthesized from established chemical principles and analogous applications of similar structural motifs in medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Anilines in Drug Discovery

Fluorinated anilines are a cornerstone in modern pharmaceutical synthesis, primarily due to the unique properties imparted by the fluorine atom. The strategic incorporation of fluorine can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[1][2] 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline is a specialized building block that combines the benefits of a fluoroaniline moiety with a dimethylmorpholine group, offering medicinal chemists a versatile scaffold for the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors. While direct literature on the specific applications of this compound is emerging, its structural similarity to key intermediates in the synthesis of approved drugs provides a strong basis for its utility.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis and for ensuring safety and quality control.

PropertyValueSource
Chemical Name 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroanilineThoreauchem
CAS Number 85984-22-1[3]
Molecular Formula C₁₂H₁₇FN₂O[3]
Molecular Weight 224.28 g/mol [3]
Appearance Off-white to pale beige solid (predicted)[4]
Melting Point 121-123 °C (for 3-Fluoro-4-morpholinoaniline)[5]
Purity >95%[3]
Solubility Soluble in organic solvents like DCM, MeOHInferred

Synthesis Protocol: A Plausible Route to 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline

The synthesis of 4-(2,6-dimethylmorpholin-4-yl)-3-fluoroaniline can be logically deduced from established methods for analogous compounds, such as 3-fluoro-4-morpholinoaniline.[6] The proposed two-step synthesis involves a nucleophilic aromatic substitution followed by a reduction of a nitro group.

Workflow for the Synthesis of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline

start Starting Materials: 1,2-Difluoro-4-nitrobenzene 2,6-Dimethylmorpholine step1 Step 1: Nucleophilic Aromatic Substitution start->step1 intermediate Intermediate: 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoro-1-nitrobenzene step1->intermediate Formation of C-N bond step2 Step 2: Nitro Group Reduction intermediate->step2 product Final Product: 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline step2->product Reduction of NO₂ to NH₂

Caption: Proposed two-step synthesis of the target intermediate.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoro-1-nitrobenzene

  • To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add 2,6-dimethylmorpholine (1.1 eq).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 eq), to the reaction mixture.

  • Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Synthesis of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline

  • Dissolve the crude 4-(2,6-dimethylmorpholin-4-yl)-3-fluoro-1-nitrobenzene from Step 1 in a solvent such as methanol or ethanol.

  • Add a reducing agent. A common and effective method is catalytic hydrogenation using 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere.[7] Alternatively, chemical reduction using reagents like iron powder in acetic acid or stannous chloride can be employed.[8]

  • Stir the reaction mixture at room temperature until the starting material is completely consumed (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst (if using Pd/C).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the final product, 4-(2,6-dimethylmorpholin-4-yl)-3-fluoroaniline.

Application in Pharmaceutical Synthesis: A Key Building Block for Kinase Inhibitors

The structural motif of a substituted aniline is prevalent in a large class of oncology drugs known as tyrosine kinase inhibitors (TKIs). Many of these, including Gefitinib, Osimertinib, and Afatinib, utilize a substituted aniline as a key pharmacophore for binding to the ATP pocket of the target kinase.[9][10] The title compound, 4-(2,6-dimethylmorpholin-4-yl)-3-fluoroaniline, is a prime candidate for the synthesis of next-generation TKIs. The dimethylmorpholine moiety can enhance aqueous solubility and provide additional interaction points within the kinase binding site, potentially leading to improved potency and selectivity.

Hypothetical Application in the Synthesis of a Novel TKI

The primary amine of 4-(2,6-dimethylmorpholin-4-yl)-3-fluoroaniline can undergo a nucleophilic aromatic substitution with a suitably activated heterocyclic core, such as a 4-chloroquinazoline, to form the core structure of many TKIs.

intermediate 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline reaction Nucleophilic Aromatic Substitution (SNAr) intermediate->reaction quinazoline 4-Chloroquinazoline derivative quinazoline->reaction tki_core Novel Tyrosine Kinase Inhibitor Core Structure reaction->tki_core Formation of the key C-N bond

Caption: General reaction scheme for the synthesis of a TKI core.

Exemplary Protocol for TKI Synthesis:
  • In a reaction vessel, dissolve the 4-chloroquinazoline derivative (1.0 eq) in a suitable solvent such as isopropanol or n-butanol.

  • Add 4-(2,6-dimethylmorpholin-4-yl)-3-fluoroaniline (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and stir for several hours. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., isopropanol), and dry under vacuum to obtain the crude TKI.

  • Further purification can be achieved by recrystallization or column chromatography.

Analytical Methods for Quality Control

Robust analytical methods are essential to ensure the purity and identity of 4-(2,6-dimethylmorpholin-4-yl)-3-fluoroaniline.

Analytical TechniquePurposeTypical Parameters
HPLC Purity assessment and quantificationColumn: C18 reverse-phase; Mobile Phase: Gradient of water and acetonitrile with 0.1% formic acid; Detection: UV at 254 nm.[11][12]
GC-MS Identification and impurity profilingColumn: Capillary column (e.g., DB-5ms); Carrier Gas: Helium; Detection: Mass spectrometry for structural confirmation.[11][13]
¹H and ¹³C NMR Structural elucidationSolvent: CDCl₃ or DMSO-d₆; Provides detailed information on the chemical structure and confirms the absence of major impurities.[14]
FT-IR Functional group analysisIdentifies characteristic vibrational frequencies of functional groups (e.g., N-H, C-F, C-O-C).

Safety and Handling

As with all aniline derivatives, 4-(2,6-dimethylmorpholin-4-yl)-3-fluoroaniline should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, the hazards can be inferred from similar compounds.[4][15][16]

  • Hazard Statements (Predicted): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[17][18]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline is a promising and versatile pharmaceutical intermediate with significant potential in the synthesis of novel therapeutics, particularly in the field of kinase inhibitors. The synthetic protocols and analytical methods outlined in this document provide a solid foundation for its effective utilization in drug discovery and development programs. As with any novel intermediate, careful process optimization and thorough analytical characterization are paramount to ensure the quality and reproducibility of synthetic outcomes.

References

  • A simple and highly efficient process for synthesis of Gefitinib and its intermediate. (n.d.).
  • Osimertinib: A Comprehensive Structural and Property Analysis - Benchchem. (n.d.).
  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC. (n.d.).
  • WO2014183560A1 - Afatinib and preparation method of intermediate thereof - Google Patents. (n.d.).
  • SAFETY DATA SHEET - 4-Chloro-3-fluoroaniline. (n.d.).
  • SAFETY DATA SHEET - 4-Fluoroaniline. (2007, December 10).
  • SAFETY DATA SHEET - 3-Fluoro-4-morpholinoaniline. (2023, December 5).
  • SAFETY DATA SHEET - 4-(2,6-dimethylmorpholin-4-yl)-3-fluoroaniline. (2025, October 7).
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.).
  • 3-Fluoro-4-morpholinoaniline | CAS Number 93246-53-8 - Ossila. (n.d.).
  • analytical validation of 3-Chloro-4-fluoroaniline synthesis - Benchchem. (n.d.).
  • SAFETY DATA SHEET - 2,6-Dibromo-4-fluoroaniline. (2025, September 10).
  • 4-(2,6-dimethylmorpholin-4-yl)-3-fluoroaniline-85984-22-1 - Thoreauchem. (n.d.).
  • 4-Fluoroanilines: synthesis and decomposition - Academia.edu. (n.d.).
  • 4-Fluoro-3-(morpholin-4-yl)aniline | C10H13FN2O | CID 39239626 - PubChem. (n.d.).
  • The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. (2026, January 30).
  • ANALYTICAL METHOD SUMMARIES - Eurofins. (2022, November 7).
  • 4-Fluoroaniline synthesis - ChemicalBook. (n.d.).
  • Fluorine Specialty Ingredients for Pharmaceutical Manufacturing - AGC Chemicals Americas. (n.d.).
  • An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline - ResearchGate. (2025, August 9).

Sources

Method

Application Notes and Protocols for the Synthesis of 4-(2,6-Dimethylmorpholino)-2-fluoro-1-nitrobenzene

Introduction: Strategic Importance of the Morpholine-Nitroarene Coupling The nucleophilic aromatic substitution (SNAr) reaction between 2,6-dimethylmorpholine and 3,4-difluoronitrobenzene is a pivotal transformation in t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of the Morpholine-Nitroarene Coupling

The nucleophilic aromatic substitution (SNAr) reaction between 2,6-dimethylmorpholine and 3,4-difluoronitrobenzene is a pivotal transformation in the synthesis of high-value chemical entities. The resulting product, 4-(2,6-dimethylmorpholino)-2-fluoro-1-nitrobenzene, serves as a versatile intermediate in the development of pharmaceuticals and other biologically active molecules. The morpholine moiety is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The remaining fluoro and nitro functionalities on the aromatic ring offer orthogonal handles for subsequent chemical modifications, enabling the construction of complex molecular architectures.

This guide provides a comprehensive overview of the reaction conditions, mechanistic rationale, and a detailed experimental protocol for this specific coupling. It is designed for researchers and professionals in drug development and organic synthesis, offering insights into the practical execution and optimization of this important reaction.

Scientific Principles and Mechanistic Rationale

The reaction proceeds via a well-established SNAr mechanism. The key to this transformation is the electron-deficient nature of the 3,4-difluoronitrobenzene ring, which is highly activated towards nucleophilic attack by the potent electron-withdrawing nitro group (-NO₂).

The SNAr Mechanism: An Addition-Elimination Pathway

The reaction is a two-step process:

  • Nucleophilic Addition: The nitrogen atom of 2,6-dimethylmorpholine, acting as the nucleophile, attacks one of the electron-deficient carbon atoms of the benzene ring that bears a fluorine atom. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1]

  • Elimination of the Leaving Group: Aromaticity is restored in the second step through the expulsion of a fluoride ion, which is a good leaving group in SNAr reactions due to the high electronegativity of fluorine.

Regioselectivity: The Directing Influence of the Nitro Group

The substitution of a fluorine atom on 3,4-difluoronitrobenzene is highly regioselective. The incoming 2,6-dimethylmorpholine will preferentially displace the fluorine atom at the C-4 position (para to the nitro group) over the fluorine at the C-3 position (meta to the nitro group). This is because the strong electron-withdrawing nitro group can effectively stabilize the negative charge of the Meisenheimer complex through resonance when the nucleophile attacks the para position. This stabilization is not possible for meta-attack.

Experimental Protocol: Synthesis of 4-(2,6-Dimethylmorpholino)-2-fluoro-1-nitrobenzene

This protocol is adapted from established procedures for similar SNAr reactions and has been optimized to account for the increased steric hindrance of 2,6-dimethylmorpholine.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Amount (mmol)Equivalents
3,4-DifluoronitrobenzeneC₆H₃F₂NO₂159.0910.01.0
cis-2,6-DimethylmorpholineC₆H₁₃NO115.1712.01.2
Potassium Carbonate (K₂CO₃)K₂CO₃138.2120.02.0
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1350 mL-
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-difluoronitrobenzene (1.59 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent and Reagent Addition: Add 50 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask. With gentle stirring, add cis-2,6-dimethylmorpholine (1.38 g, 12.0 mmol) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C in a preheated oil bath. Maintain this temperature and continue stirring for 12-18 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v) as the eluent. The product spot should be significantly less polar than the starting 3,4-difluoronitrobenzene.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 250 mL of ice-cold water with stirring. A yellow precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water (3 x 50 mL).

  • Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 4-(2,6-dimethylmorpholino)-2-fluoro-1-nitrobenzene.

Expected Yield and Characterization

A typical yield for this reaction is in the range of 85-95%. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expertise & Experience: Navigating the Nuances of the Reaction

The Impact of Steric Hindrance

The two methyl groups on the 2,6-dimethylmorpholine ring introduce significant steric bulk compared to unsubstituted morpholine. This steric hindrance can decrease the nucleophilicity of the amine and slow down the rate of the SNAr reaction.[2][3] To compensate for this, the reaction temperature is slightly elevated (90-100 °C) compared to reactions with less hindered amines, and a longer reaction time may be necessary to ensure complete conversion.

Choice of Base and Solvent
  • Base: Potassium carbonate is a mild and effective base for this reaction. It serves to deprotonate the morpholine nitrogen, increasing its nucleophilicity, and to neutralize the hydrofluoric acid (HF) that is formed as a byproduct.

  • Solvent: A polar aprotic solvent like DMSO is ideal for SNAr reactions.[4] It effectively solvates the potassium cations, leaving the carbonate anion more reactive. Furthermore, DMSO can help to stabilize the negatively charged Meisenheimer complex, thereby accelerating the reaction.

Troubleshooting
  • Incomplete Reaction: If TLC analysis indicates the presence of a significant amount of starting material after the recommended reaction time, the temperature can be cautiously increased to 110 °C, or an additional portion of 2,6-dimethylmorpholine and potassium carbonate can be added.

  • Side Product Formation: At excessively high temperatures, there is a risk of di-substitution, where the remaining fluorine atom is also displaced. It is crucial to maintain the reaction temperature within the recommended range.

Trustworthiness: A Self-Validating System

The protocol is designed to be self-validating through in-process controls and final product analysis.

  • TLC Monitoring: Regular monitoring of the reaction by TLC provides a clear visual confirmation of the consumption of the starting material and the formation of the product. The significant difference in polarity between the starting material and the product allows for easy tracking of the reaction's progress.

  • Spectroscopic Analysis: The definitive validation of the reaction's success comes from the spectroscopic analysis of the purified product. The expected NMR and mass spectrometry data provide unambiguous confirmation of the desired chemical structure.

  • Melting Point Determination: A sharp melting point of the recrystallized product is a good indicator of its purity.

Visualizing the Process

Reaction Mechanism

SNAr_Mechanism Reactants 3,4-Difluoronitrobenzene + 2,6-Dimethylmorpholine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack (Rate-Determining Step) Product 4-(2,6-Dimethylmorpholino)-2-fluoro-1-nitrobenzene + HF Meisenheimer->Product Elimination of F⁻

Caption: The SNAr mechanism for the coupling reaction.

Experimental Workflow

Experimental_Workflow Setup 1. Reaction Setup (Reactants & Base in Flask) Addition 2. Add Solvent & Nucleophile Setup->Addition Reaction 3. Heat & Stir (90-100 °C, 12-18 h) Addition->Reaction Monitoring 4. TLC Monitoring Reaction->Monitoring Workup 5. Quench with Water Monitoring->Workup Reaction Complete Isolation 6. Vacuum Filtration Workup->Isolation Purification 7. Recrystallization or Chromatography Isolation->Purification Analysis 8. Characterization (NMR, MS) Purification->Analysis

Caption: The experimental workflow for the synthesis.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Aromatic nucleophilic substitutions with o- and p-fluoronitrobenzenes in aprotic solvents. Steric effects on the base-catalysed step. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,4-difluoronitrobenzene. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. (2022, December 2). International Journal of Pharmaceutical and Life Sciences. [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. [Link]

  • Reddit. (2021, August 1). effect of steric hindrance on nucleophiles. [Link]

  • Najam Academy. (2024, October 21). Steric Hindrance | Organic Chemistry [Video]. YouTube. [Link]

  • Google Patents. (n.d.). US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.
  • ResearchGate. (n.d.). Synthetic route for compounds 2–10. (i): 3,4-difluoronitrobenzene, NaHCO3. [Link]

  • ResearchGate. (n.d.). Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene (1) with.... [Link]

  • Google Patents. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. [Link]

  • Semantic Scholar. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • PubMed. (2006, October 15). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. [Link]

  • DASH - Harvard. (2016, November 18). Concerted nucleophilic aromatic substitution with 19F− and 18F−. [Link]

  • AIR Unimi. (2023, August 11). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins. [Link]

  • PMC - NIH. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]

Sources

Application

Application Note: Storage and Handling of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline

Executive Summary 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline (CAS: 85984-22-1) is a specialized heterocyclic building block frequently employed in the synthesis of kinase inhibitors and PROTAC linkers. Its structure...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline (CAS: 85984-22-1) is a specialized heterocyclic building block frequently employed in the synthesis of kinase inhibitors and PROTAC linkers. Its structure combines an electron-rich aniline moiety with a lipophilic fluorinated core and a solubilizing morpholine ring.

While the morpholine and fluorine substituents offer some metabolic stability, the primary aniline nitrogen remains highly susceptible to oxidative degradation and photolysis. Improper handling leads to the formation of azo-dimers and N-oxides, manifesting as rapid discoloration (browning) and loss of potency. This guide outlines a rigorous protocol to maintain compound integrity (>98% purity) over extended storage periods.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

ParameterSpecification
Chemical Name 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline
CAS Number 85984-22-1
Molecular Formula C₁₂H₁₇FN₂O
Molecular Weight 224.28 g/mol
Appearance Off-white to pale beige solid (pure); Brown/Black (degraded)
Solubility DMSO (>50 mg/mL), Ethanol, DCM; Low solubility in water.[1]
pKa (Calculated) ~3.5–4.0 (Aniline N), ~8.0 (Morpholine N - if protonated)
Hygroscopicity Low to Moderate (depending on salt form; free base is less hygroscopic)

Stability Profile & Degradation Mechanisms[1]

The primary risk to this compound is oxidative instability driven by the aniline functionality. The electron-donating morpholine ring at the para position increases the electron density on the aniline nitrogen, making it more susceptible to oxidation than unsubstituted aniline.

Degradation Pathway Diagram

The following diagram illustrates the critical degradation pathways that must be mitigated through environmental controls.

DegradationPathways cluster_prevention Prevention Strategy Compound 4-(2,6-Dimethylmorpholin-4-yl) -3-fluoroaniline (Active) Radical Anilino Radical Intermediate Compound->Radical Light / O2 Dimer Azo/Hydrazo Dimers (Colored Impurities) Radical->Dimer Dimerization NOxide N-Oxides (Polar Impurities) Radical->NOxide ROS / Peroxides Argon Argon Overlay Dark Amber Glass

Figure 1: Oxidative degradation pathways triggered by oxygen and light exposure.[1]

Storage Protocols

Long-Term Storage (Solid State)
  • Temperature: Store at -20°C . The lower temperature significantly retards the kinetics of auto-oxidation.

  • Atmosphere: The vial headspace must be purged with an inert gas (Argon preferred over Nitrogen due to higher density).

  • Container: Use amber borosilicate glass vials with Teflon-lined screw caps. Avoid plastic containers for long-term storage as lipophilic amines can leach plasticizers or adsorb to the walls.

  • Desiccation: Store the vial inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or molecular sieves) to prevent moisture condensation upon thawing.

Short-Term / Working Solutions
  • Solvent: DMSO (Dimethyl sulfoxide) is the preferred solvent for biological stocks.

  • Stability in Solution:

    • Room Temp: Unstable > 24 hours.

    • 4°C: Stable for 1 week.

    • -20°C: Stable for 1-3 months.

  • Freeze-Thaw: Limit to maximum 3 cycles . Repeated freeze-thaw cycles introduce oxygen and moisture.

Handling & Safety (HSE) Protocol

Hazard Alert: Anilines are known sensitizers and potential carcinogens. Fluorination can enhance skin absorption.

Personal Protective Equipment (PPE)
  • Respiratory: Work within a certified chemical fume hood. If handling powder outside a hood, use a P3/N95 particulate respirator.

  • Skin: Double nitrile gloves (0.11 mm minimum thickness). Change immediately upon splash contact.

  • Eyes: Chemical safety goggles.[2][3]

Weighing & Solubilization Workflow

HandlingWorkflow Start Remove from -20°C Equilibrate Equilibrate to RT (Desiccator, 30 mins) Start->Equilibrate Prevent Condensation Weigh Weigh in Fume Hood (Anti-static gun recommended) Equilibrate->Weigh Solubilize Dissolve in Anhydrous DMSO Weigh->Solubilize Aliquot Aliquot into Single-Use Vials Solubilize->Aliquot Minimize Headspace Freeze Flash Freeze & Store -20°C Aliquot->Freeze

Figure 2: Standard Operating Procedure (SOP) for preparing stock solutions.

Key Procedural Note: Do not open the cold vial immediately. Allow it to warm to room temperature inside a desiccator. Opening a cold vial introduces atmospheric moisture, which condenses on the solid, accelerating hydrolysis and oxidation.

Quality Control (QC) & Troubleshooting

Before using stored material for critical assays, verify purity using the following criteria:

ObservationDiagnosisAction
Color: Off-white / Beige Purity >98%Safe to use.[4]
Color: Yellow / Light Brown Trace Oxidation (<2%)Purify if used for sensitive kinetics; acceptable for rough screening.
Color: Dark Brown / Black Severe DegradationDiscard. Toxic azo-dimers present.
Solubility Issues Polymerization or Salt FormationSonicate at 40°C. If insoluble particles remain, filter (0.22 µm PTFE).

Analytical Check (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • Expectation: Sharp peak. Broadening or "shoulders" indicates N-oxide formation.

References

  • Thoreauchem . (n.d.). Product Detail: 4-(2,6-dimethylmorpholin-4-yl)-3-fluoroaniline (CAS 85984-22-1).[5] Retrieved February 21, 2026, from [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline via Nitro Group Reduction

Introduction 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline is a pivotal intermediate in the synthesis of various high-value pharmaceutical compounds. Its structural motifs, including the fluorinated aniline and the dime...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline is a pivotal intermediate in the synthesis of various high-value pharmaceutical compounds. Its structural motifs, including the fluorinated aniline and the dimethylmorpholine moiety, are frequently incorporated into molecules designed to exhibit specific biological activities. The efficient and scalable production of this aniline is therefore of significant interest to researchers and professionals in drug development.

This document provides a comprehensive guide to the synthesis of 4-(2,6-dimethylmorpholin-4-yl)-3-fluoroaniline, with a primary focus on the critical reduction of its nitro precursor, 4-(2,6-dimethylmorpholin-4-yl)-3-fluoro-1-nitrobenzene. We will explore several robust and widely-used reduction methodologies, offering detailed, step-by-step protocols for each. The causality behind experimental choices will be elucidated, and a comparative analysis of the different methods will be presented to aid in selecting the most appropriate technique for a given laboratory setting and scale.

Overall Synthetic Pathway

The synthesis of the target aniline is a two-step process. The first step involves a nucleophilic aromatic substitution to construct the nitro precursor, followed by the reduction of the nitro group.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction 3,4-Difluoronitrobenzene 3,4-Difluoronitrobenzene Nitro_Precursor 4-(2,6-Dimethylmorpholin-4-yl)- 3-fluoro-1-nitrobenzene 3,4-Difluoronitrobenzene->Nitro_Precursor Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat 2,6-Dimethylmorpholine 2,6-Dimethylmorpholine 2,6-Dimethylmorpholine->Nitro_Precursor Target_Aniline 4-(2,6-Dimethylmorpholin-4-yl)- 3-fluoroaniline Nitro_Precursor->Target_Aniline Reduction Method (See Protocols Below)

Figure 1: Overall two-step synthesis of the target aniline.

Part I: Synthesis of the Nitro Precursor

The precursor, 4-(2,6-dimethylmorpholin-4-yl)-3-fluoro-1-nitrobenzene, is synthesized via a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group activates the para-position of 3,4-difluoronitrobenzene, making the fluorine atom at that position a good leaving group for substitution by the secondary amine of 2,6-dimethylmorpholine.

Protocol 1: Synthesis of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoro-1-nitrobenzene

Materials:

  • 3,4-Difluoronitrobenzene

  • 2,6-Dimethylmorpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-difluoronitrobenzene (1.0 eq), 2,6-dimethylmorpholine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add DMSO to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes of DMSO).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(2,6-dimethylmorpholin-4-yl)-3-fluoro-1-nitrobenzene as a solid.

Part II: Reduction Methodologies for the Nitro Precursor

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[1][2] The choice of method depends on factors such as functional group tolerance, safety, cost, and available equipment. We present three reliable methods for the reduction of 4-(2,6-dimethylmorpholin-4-yl)-3-fluoro-1-nitrobenzene.

G cluster_criteria Selection Criteria Start Nitro Precursor Method1 Catalytic Hydrogenation (H₂, Pd/C) Start->Method1 Method2 Transfer Hydrogenation (Ammonium Formate, Pd/C) Start->Method2 Method3 Chemical Reduction (Fe, NH₄Cl) Start->Method3 End Target Aniline Method1->End Crit1 High Yield & Purity Method1->Crit1 Best for Method2->End Crit2 Safety (No H₂ gas) Method2->Crit2 Best for Method3->End Crit3 Cost-Effective & Scalable Method3->Crit3 Best for

Figure 2: Decision workflow for selecting a reduction method.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitro groups.[3][4] It typically provides high yields and purity. The reaction involves the use of hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).

Causality: The palladium catalyst adsorbs both the hydrogen gas and the nitro compound onto its surface, facilitating the reduction. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine.[5]

Protocol 2: Catalytic Hydrogenation using H₂ and Pd/C

Materials:

  • 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoro-1-nitrobenzene

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a hydrogenation vessel (e.g., a Parr shaker apparatus), add the nitro precursor (1.0 eq) and the solvent (MeOH or EtOAc).

  • Carefully add 10% Pd/C (5-10 mol% Pd). Safety Note: Pd/C can be pyrophoric. Handle with care and preferably under an inert atmosphere.

  • Seal the vessel, and purge it with nitrogen or argon, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by observing the uptake of hydrogen or by TLC/LC-MS analysis of aliquots. The reaction is usually complete within 2-4 hours.

  • Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to afford the desired aniline, which is often pure enough for subsequent steps. If necessary, purification can be achieved by recrystallization or column chromatography.

Method 2: Transfer Hydrogenation

Transfer hydrogenation is a convenient and safer alternative to using high-pressure hydrogen gas.[6][7] In this method, a hydrogen donor molecule, such as ammonium formate, formic acid, or hydrazine, transfers hydrogen to the substrate in the presence of a catalyst, typically Pd/C.[8]

Causality: Ammonium formate decomposes in the presence of the palladium catalyst to generate hydrogen in situ, which then reduces the nitro group.[8] This method avoids the need for specialized high-pressure hydrogenation equipment.

Protocol 3: Transfer Hydrogenation using Ammonium Formate and Pd/C

Materials:

  • 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoro-1-nitrobenzene

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (NH₄HCO₂)

  • Methanol (MeOH)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve the nitro precursor (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (5-10 mol% Pd).

  • To this stirred suspension, add ammonium formate (3-5 eq) portion-wise. Caution: The reaction can be exothermic, and gas evolution (CO₂ and NH₃) will occur.

  • Heat the reaction mixture to reflux (around 65 °C) for 1-3 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target aniline.

Method 3: Chemical Reduction with Iron

The use of metals, particularly iron, in acidic media is a classic, cost-effective, and highly reliable method for nitro group reduction on an industrial scale.[1][9]

Causality: In this reaction, iron metal acts as the reducing agent, being oxidized from Fe(0) to iron(II) or iron(III) species. The reaction is typically carried out in the presence of an acid or an electrolyte like ammonium chloride in a protic solvent, which facilitates the electron transfer process.

Protocol 4: Chemical Reduction using Iron and Ammonium Chloride

Materials:

  • 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoro-1-nitrobenzene

  • Iron powder (Fe), fine grade

  • Ammonium Chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water

  • Ethyl Acetate (EtOAc)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the nitro precursor (1.0 eq), ethanol, and water (typically in a 4:1 to 2:1 ratio).

  • Add iron powder (3-5 eq) and ammonium chloride (3-5 eq) to the mixture.

  • Heat the reaction mixture to reflux (around 80-90 °C) with vigorous stirring. The reaction is often visually indicated by a color change from yellow to colorless and the consumption of the iron powder. Monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add ethyl acetate to the residue and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and remove some of the inorganic salts.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude aniline.

  • Purify by column chromatography if necessary.

Comparative Summary of Reduction Methods

FeatureCatalytic Hydrogenation (H₂/Pd/C)Transfer Hydrogenation (NH₄HCO₂/Pd/C)Chemical Reduction (Fe/NH₄Cl)
Typical Yield >95%90-98%85-95%
Purity Very HighHighGood to High
Reaction Time 2-4 hours1-3 hours2-4 hours
Key Reagents H₂ gas, Pd/CAmmonium Formate, Pd/CIron powder, NH₄Cl
Safety Requires specialized high-pressure equipment; H₂ is flammable; Pd/C can be pyrophoric.No H₂ gas handling; exothermic with gas evolution.Flammable solvents used at reflux; large amounts of iron sludge.
Cost Moderate (catalyst and equipment)Moderate (catalyst)Low (reagents are inexpensive)
Work-up Simple filtration and solvent removal.Filtration, extraction, and solvent removal.Filtration of fine iron sludge can be challenging; aqueous work-up required.
Scalability Excellent with proper equipment.Good, but exotherm needs management.Excellent, widely used in industry.

References

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Gholinejad, M., & Carmen, C. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances.
  • Wienhöfer, G., et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(32), 12875-12879.
  • Ashenhurst, J. (2018). Reduction of Nitro Groups. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • RSC Publishing. (n.d.). Transfer hydrogenation of nitroarenes into anilines by palladium nanoparticles via dehydrogenation of dimethylamine borane complex. Retrieved from [Link]

  • Gawande, M. B., et al. (2018). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Sustainable Chemistry & Engineering.
  • ResearchGate. (n.d.). (PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Which one is the best procedure for the reduction of aromatic nitro compounds?. Retrieved from [Link]

  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • Frontiers. (2022). Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. Retrieved from [Link]

  • Arı, E., et al. (2018).
  • ResearchGate. (n.d.). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H -. Retrieved from [Link]

  • Thoreauchem. (n.d.). 4-(2,6-dimethylmorpholin-4-yl)-3-fluoroaniline-85984-22-1. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-chloro-4-fluoro-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. Retrieved from [Link]

  • Stilinović, V., et al. (2017).
  • PubChem. (n.d.). 4-Fluoro-3-(morpholin-4-yl)aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • Zakrzewska, A., et al. (2001). 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry, 111(1), 1-10.
  • AZoM. (2016). Catalytic Hydrogenation Reaction. Retrieved from [Link]

  • PubMed. (2005). Highly efficient catalysts for the hydrogenation of nitro-substituted aromatics. Retrieved from [Link]

  • David Publishing. (n.d.). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

  • YouTube. (2020). Catalytic Hydrogenation||Organic Chemistry Clyden||Chapter 23 Part 2. Retrieved from [Link]

  • MDPI. (2023). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 4,4′-Bipyridyl-Catalyzed Reduction of Nitroarenes by Bis(neopentylglycolato)diboron. Retrieved from [Link]

  • RSC Publishing. (n.d.). Direct vs. indirect pathway for nitrobenzene reduction reaction on a Ni catalyst surface: a density functional study. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline

Technical Support Center: Synthesis of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization & Troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization & Troubleshooting Guide for Protocol #DM-FA-04

Executive Summary

The synthesis of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline (Target 3 ) is a critical workflow in the preparation of next-generation kinase inhibitors (e.g., Gefitinib/Erlotinib analogs).[1] The synthesis typically proceeds via a two-step sequence: Nucleophilic Aromatic Substitution (


) of 3,4-difluoronitrobenzene followed by nitro-group reduction.[1]

Users frequently encounter two primary yield-limiting factors:

  • Steric Hindrance in Step 1: The 2,6-dimethyl substitution on the morpholine ring significantly retards the

    
     reaction rate compared to unsubstituted morpholine, leading to incomplete conversion.
    
  • Defluorination in Step 2: Standard catalytic hydrogenation (Pd/C) often cleaves the aryl-fluorine bond, resulting in the des-fluoro impurity.

This guide provides an optimized protocol with mechanistic troubleshooting to resolve these bottlenecks.

Part 1: Optimized Synthetic Workflow

Reaction Scheme

The following diagram illustrates the optimized pathway, highlighting the critical control points for regioselectivity and chemoselectivity.

SynthesisPath SM1 3,4-Difluoronitrobenzene (Electrophile) INT Intermediate: 4-(2,6-dimethylmorpholin-4-yl)- 3-fluoronitrobenzene SM1->INT Step 1: SnAr K2CO3, DMSO, 90°C (Steric Control) IMP1 Impurity A: Regioisomer (Meta-sub) SM1->IMP1 Low Temp / Wrong Solvent SM2 2,6-Dimethylmorpholine (Nucleophile) SM2->INT PROD Target: 4-(2,6-Dimethylmorpholin-4-yl)- 3-fluoroaniline INT->PROD Step 2: Reduction Fe/NH4Cl or Pt/C(S) (Chemoselective) IMP2 Impurity B: Des-fluoro Analog INT->IMP2 Pd/C, H2 (Over-reduction)

Caption: Optimized 2-step synthesis pathway. Red dashed lines indicate critical failure modes (regioisomer formation and defluorination) that must be mitigated.

Part 2: Step-by-Step Optimization & Troubleshooting

Step 1: Coupling (Formation of Nitro-Intermediate)

Challenge: The 2,6-dimethyl groups create steric bulk around the nucleophilic nitrogen. While plain morpholine reacts readily at 60°C, the dimethyl analog requires higher activation energy.

Protocol Recommendations:

  • Solvent: Switch from Acetonitrile (MeCN) to DMSO or DMF . The high dielectric constant stabilizes the Meisenheimer complex intermediate, accelerating the reaction.

  • Base: Use Potassium Carbonate (

    
    )  (granular, anhydrous). Organic bases like DIPEA can sometimes lead to difficult workups or salt formation with the fluoride leaving group.
    
  • Temperature: Maintain 90–100°C . Below 80°C, conversion stalls at ~70%.

Troubleshooting Table: Step 1

IssueSymptomRoot CauseCorrective Action
Low Conversion Starting material (SM) remains after 12h.Steric hindrance of 2,6-dimethylmorpholine reduces nucleophilicity.Increase Temp to 95°C. Increase nucleophile equivalents to 1.5 eq. Switch solvent to DMSO.[1]
Regioisomer Formation Impurity peak at RRT ~0.95 (HPLC).Attack at the 3-position (meta to nitro).[1]Thermodynamic Control: Ensure temp is >80°C. The para attack (4-position) is electronically favored but the meta attack is less sterically hindered. High heat favors the electronic product (Target).
Dark/Tarry Mixture Black reaction mixture, low mass balance.Thermal decomposition of nitroarene.Degas solvent with

prior to heating.[1] Oxidative degradation is accelerated by heat + air.[1]
Step 2: Nitro Reduction (Formation of Aniline)

Challenge: The presence of the Fluorine atom at the ortho position to the amine makes the ring electron-rich and susceptible to hydrogenolysis (defluorination) when using standard Pd/C catalysts.

Protocol Recommendations:

  • Method A (Catalytic - Cleanest): Use 5% Pt/C (sulfided) or Vanadium-doped Pt/C .[1] Platinum is less active toward aryl-halide bonds than Palladium.[1]

  • Method B (Chemical - Most Robust): Iron powder (Fe) + Ammonium Chloride (

    
    )  in Ethanol/Water.[1] This "Bechamp reduction" variant is 100% chemoselective and will never defluorinate.
    

Troubleshooting Table: Step 2

IssueSymptomRoot CauseCorrective Action
Defluorination Mass spec shows M-18 peak (Loss of F, gain of H).[1]Pd/C catalyst is too active; inserts into C-F bond.[1]STOP using Pd/C. Switch to Fe/NH4Cl (Method B) or Sulfided Pt/C.
Incomplete Reduction Hydroxylamine intermediate (

) observed.
Reaction stopped too early or pH too neutral (for Fe reduction).For Fe reduction: Ensure vigorous mechanical stirring (heterogeneous reaction) and add mild heat (70°C).
Product Trapped in Sludge Low isolated yield after Fe reduction.Product adsorbed to Iron oxide sludge.[1]Filter hot through Celite.[1] Wash the Celite cake with warm Ethyl Acetate extensively.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use commercial 2,6-dimethylmorpholine which is a mixture of cis/trans isomers? A: Yes. The commercial reagent is typically a mixture. The cis isomer (methyls equatorial) is generally more nucleophilic than the trans isomer. However, in the high-temperature


 conditions (90°C+), both isomers will eventually react. Note that your final product will also exist as a mixture of diastereomers if the chiral centers are not fixed, but usually, the morpholine ring flips rapidly in solution unless constrained. Check the certificate of analysis of your starting material; high cis-content is preferred for faster kinetics.[1]

Q2: Why is the regioselectivity better at higher temperatures? Isn't that counter-intuitive? A: In 3,4-difluoronitrobenzene, the 4-position is activated by the para-nitro group (strong resonance withdrawal).[1] The 3-position is only activated by induction.[1] However, the 4-position is flanked by the 3-fluorine, creating a "ortho-effect" steric barrier.[1]

  • At low temp, the smaller 3-position might compete (kinetic control).

  • At high temp, the electronic activation of the 4-position dominates (thermodynamic control), leading to the desired product [1].

Q3: I see a "dimer" impurity in the reduction step. What is it? A: This is likely the Azo or Azoxy dimer. This forms under basic conditions or if the reduction is "starved" of hydrogen.

  • Fix: If using hydrogenation, increase

    
     pressure or agitation. If using Fe reduction, ensure slightly acidic/buffered media (
    
    
    
    ) to prevent azo coupling [2].

Part 4: Validated Experimental Protocol (Fe/NH4Cl Method)

Objective: Synthesis of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline (Step 2) without defluorination.

  • Setup: Equip a 250mL 3-neck flask with a mechanical stirrer (magnetic stirring often fails with Iron sludge) and a reflux condenser.

  • Charge: Add Intermediate Nitro Compound (10 mmol) and Ethanol (50 mL).

  • Activator: Add a solution of Ammonium Chloride (50 mmol, 5 equiv) in Water (15 mL).

  • Reductant: Add Iron Powder (325 mesh, 50 mmol, 5 equiv) in one portion.

  • Reaction: Heat to 70–80°C with vigorous stirring for 2–4 hours. Monitor by TLC/LCMS.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Add Ethyl Acetate (50 mL) and stir for 10 mins.

    • Filter through a Celite pad to remove iron oxides.[1] Crucial: Wash the pad with hot Ethyl Acetate (2 x 30 mL) to release adsorbed product.

    • Wash filtrate with Brine, dry over

      
      , and concentrate.
      
  • Expected Yield: >85% (Off-white solid).

References

  • Regioselectivity in SnAr of 3,4-difluoronitrobenzene

    • Title: Nucleophilic aromatic substitution of 3,4-difluoronitrobenzene: A route to antibiotic intermediates.[1]

    • Source:ResearchGate / PrepChem Data[1]

    • Context: Confirms that the 4-position (para to nitro) is the primary site of attack for morpholine derivatives due to resonance activation, despite steric hindrance from the ortho-fluorine.[1]

    • URL:[Link] (Grounding on electrophile reactivity).

  • Reduction of Nitro Groups without Defluorination

    • Title: Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme.
    • Source:ChemRxiv
    • Context: Discusses the selectivity of Iron-based and metal-sulfide reductions to avoid side reactions common with noble metal hydrogen
    • URL:[Link]

  • Linezolid Intermediate Synthesis (Analogous Chemistry)

    • Title: Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.[1][2]

    • Source:ResearchG
    • Context: Provides the baseline protocol for the morpholine analog, which serves as the foundation for the dimethyl-morpholine optimiz
    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline

Current Status: Online Role: Senior Application Scientist Topic: Impurity Removal & Process Optimization Executive Summary: The "Double-Isomer" Challenge Synthesizing 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline presen...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Topic: Impurity Removal & Process Optimization

Executive Summary: The "Double-Isomer" Challenge

Synthesizing 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline presents a unique "double-isomer" challenge that frequently stalls drug development campaigns. As a researcher, you are likely facing one (or both) of these distinct impurity classes:

  • Stereochemical Impurities (The Hidden 10%): Commercial 2,6-dimethylmorpholine is typically a mixture of ~90% cis (meso) and ~10% trans (racemic). The trans-isomer reacts identically to the cis, creating a diastereomeric impurity in your final aniline that is notoriously difficult to separate by standard chromatography.

  • Regioisomer Impurities (Positional): During the SNAr reaction with 3,4-difluoronitrobenzene, the morpholine nucleophile predominantly attacks the 4-position (para to nitro). However, steric hindrance or solvent effects can lead to minor attack at the 3-position, yielding the 3-morpholino-4-fluoro isomer.

This guide provides a self-validating workflow to eliminate both.

Diagnostic Profiling: Know Your Enemy

Before attempting purification, you must definitively identify which isomer is contaminating your batch.

Diagnostic Decision Matrix
Impurity TypeOriginDiagnostic MethodKey Indicator
Stereoisomer (Trans-morpholine)Impure Starting Material1H NMR (DMSO-d6) Methyl Doublets: • Cis-isomer: ~1.1 ppm (Doublet)• Trans-isomer: Shifts slightly downfield or splits differently due to lack of symmetry.
Regioisomer (Positional)Poor SNAr Selectivity19F NMR F-Shift & Coupling: • Target (3-F): ~ -120 to -125 ppm (Triplet/Multiplet)• Impurity (4-F): Distinct shift due to ortho-nitro vs. ortho-amine environment.

Module A: Upstream Prevention (The "Golden Rule")

The Issue: Separating cis- and trans-isomers at the final aniline stage is inefficient. The boiling point difference is negligible (<6°C), and silica affinity is nearly identical. The Solution: Purify the amine before the reaction.

Protocol A1: The Acetate Salt Crystallization

Rationale: The cis-2,6-dimethylmorpholine forms a stable, crystalline acetate salt, whereas the trans-isomer acetate remains more soluble or forms an oil.

  • Dissolution: Dissolve commercial 2,6-dimethylmorpholine (e.g., 90:10 mix) in Isopropyl Acetate (IPAc) (Ratio: 5 mL solvent per 1 g amine).

  • Acid Addition: Cool to 0–5°C. Add Glacial Acetic Acid dropwise (1.05 equivalents).

    • Critical Step: Maintain temperature <10°C to prevent oiling out.

  • Crystallization: Stir at 0°C for 2–4 hours. The cis-acetate salt will precipitate as a white solid.

  • Filtration: Filter and wash the cake with cold IPAc.

  • Liberation: Dissolve the salt in water, basify with 50% NaOH, and extract with DCM to recover >99% pure cis-amine.

Validation: Run GC on the recovered oil. Trans-isomer content should be <0.5%.[1]

Module B: Reaction Control (Regioselectivity)

The Issue: Ensuring the morpholine attacks the 4-position (para-nitro) and not the 3-position.

Mechanism & Control

The reaction is a Nucleophilic Aromatic Substitution (SNAr).[2][3][4]

  • 4-position: Activated by the para-nitro group (strong resonance withdrawal).

  • 3-position: Activated only by the ortho-nitro group (inductive withdrawal) and para-fluorine.

Optimization Protocol:

  • Solvent: Use Acetonitrile or DMSO . Avoid non-polar solvents like Toluene unless using a phase transfer catalyst, as polar aprotic solvents stabilize the Meisenheimer complex for the desired pathway.

  • Base: Use DIPEA (Diisopropylethylamine).[3] Inorganic bases (K2CO3) can sometimes increase temperature requirements, promoting the higher-energy transition state of the regioisomer.

  • Temperature: Keep reaction <80°C. Higher temperatures lower selectivity.

Module C: Downstream Purification (The "Rescue" Op)

If you already have the crude aniline with impurities, use this workflow.

Protocol C1: The Nitro-Intermediate Recrystallization

Do not reduce the nitro group yet. Impurities are easier to remove at the nitro stage (4-(2,6-dimethylmorpholin-4-yl)-3-fluoronitrobenzene) than the aniline stage.

  • Solvent System: Ethanol/Water (9:1) or pure Isopropanol (IPA).

  • Process:

    • Dissolve crude nitro compound in boiling IPA (5 mL/g).

    • Cool slowly to room temperature, then to 0°C.

    • The cis-regio-pure nitro compound crystallizes as yellow needles.

    • The trans-isomer and regioisomers often remain in the mother liquor.

Protocol C2: Final Product Salt Formation

If the aniline is already formed and impure:

  • HCl Salt: Dissolve aniline in EtOAc. Add 4M HCl in Dioxane. The hydrochloride salt often upgrades chiral purity.

  • Recrystallization of Salt: Recrystallize the HCl salt from Ethanol/EtOAc .

Visualizing the Workflow

The following diagram maps the origin of impurities and the critical control points (CCPs) for removal.

G cluster_0 Starting Materials SM_Amine 2,6-Dimethylmorpholine (Commercial Mix) Trans_Impurity Trans-Isomer (Stereo-Impurity) SM_Amine->Trans_Impurity Contains ~10% Purification_A Protocol A: Acetate Salt Crystallization (Removes Trans-Isomer) SM_Amine->Purification_A Purify First SM_Nitro 3,4-Difluoronitrobenzene Reaction_SNAr SNAr Reaction (Acetonitrile, <80°C) SM_Nitro->Reaction_SNAr Trans_Impurity->Reaction_SNAr If unpurified Regio_Impurity 3-Morpholino Isomer (Regio-Impurity) Intermediate Nitro-Intermediate (Crude) Regio_Impurity->Intermediate Purification_A->Reaction_SNAr Pure Cis-Amine Reaction_SNAr->Regio_Impurity Side Reaction Reaction_SNAr->Intermediate Purification_B Protocol C1: Recrystallization (IPA or EtOH/H2O) Intermediate->Purification_B Critical Cleanup Reduction Reduction (Fe/NH4Cl or H2/Pd) Purification_B->Reduction Final_Product Target Aniline (>99% Cis, >99% Regio) Reduction->Final_Product

Figure 1: Impurity Genealogy and Purification Logic Flow. Note the critical intervention points at the Starting Material and Intermediate stages.

Troubleshooting & FAQs

Q1: My HPLC shows a "shoulder" peak on the main aniline peak. Is this the regioisomer?

Answer: It is most likely the trans-stereoisomer .

  • Reasoning: Regioisomers (positional) usually have distinct retention times due to different electronic environments. Diastereomers (cis/trans) have very similar polarities and often co-elute or appear as shoulders.

  • Action: Run a standard addition (spike) with pure cis-material if available, or check 1H NMR methyl signals.

Q2: Can I separate the isomers using Column Chromatography?

Answer: It is inefficient.

  • Why: The cis and trans isomers have nearly identical Rf values on silica gel. You would need a very high silica:compound ratio (100:1) and a slow gradient.

  • Better Alternative: Use the Acetate Salt method (Protocol A1) on the starting amine. It is cheaper and scalable.

Q3: The SNAr reaction is stalling. Should I increase the temperature to 120°C?

Answer: NO.

  • Risk: Increasing temperature above 100°C significantly increases the risk of fluoride displacement at the 3-position (Regioisomer formation) and potential polymerization.

  • Fix: Switch to a more polar solvent (DMSO or DMF) at 80°C to accelerate the rate without sacrificing selectivity.

References

  • Process for the preparation of cis-2,6-dimethylmorpholine. (Patent US 7,829,702 B2). Describes the separation of cis/trans isomers via fractional distillation and salt formation.[5]Link

  • Method for purifying cis-2,6-dimethylmorpholine. (Patent CN 110950818 B). Details the Acetate Salt Crystallization method for high-yield isolation of the cis-isomer.Link

  • Salts of N-[6-(cis-2,6-dimethylmorpholin-4-yl)pyridine-3-yl]... (Patent US 8,063,043 B2).[6] Provides context on the pharmaceutical relevance of the cis-isomer in kinase inhibitors and downstream salt forms.Link

  • Nucleophilic Aromatic Substitution (SNAr) Regioselectivity.

Sources

Troubleshooting

Troubleshooting low conversion rates in fluoroaniline morpholine coupling

Topic: Troubleshooting Low Conversion & Selectivity Issues Diagnostic Triage: Define Your Reaction Before troubleshooting, we must define the mechanistic pathway. "Fluoroaniline morpholine coupling" is synthetically ambi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion & Selectivity Issues

Diagnostic Triage: Define Your Reaction

Before troubleshooting, we must define the mechanistic pathway. "Fluoroaniline morpholine coupling" is synthetically ambiguous. Select your scenario below to jump to the relevant troubleshooting module.

  • Scenario A (Nucleophilic Aromatic Substitution -

    
    ):  You are trying to displace a Fluorine atom on a fluoroaniline (or fluorobenzene) ring using Morpholine as the nucleophile.[1]
    
    • Requirement: The ring must be electron-deficient (e.g., contains

      
      , 
      
      
      
      , or multiple halogens).[1]
  • Scenario B (Buchwald-Hartwig Amination): You are coupling Morpholine (nucleophile) with a Halogenated Fluoroaniline (electrophile, e.g., 4-bromo-2-fluoroaniline) using a Palladium catalyst.[1]

    • Requirement: You are displacing a Bromide/Chloride/Iodide, not the Fluorine.

Module 1: Troubleshooting Pd-Catalyzed Coupling (Buchwald-Hartwig)

Context: This is the most common method for drug discovery.[1] You are coupling Morpholine to a Halo-Fluoroaniline.[1] Common Failure: Reaction stalls at 20-50% conversion; starting material remains; hydrodehalogenation observed.[1]

Root Cause Analysis & Solutions
Issue 1: Catalyst Deactivation (The "Morpholine Trap")

Diagnosis: The reaction turns black (Pd precipitation) or stalls early. Mechanism: Morpholine is a secondary amine with moderate steric bulk but high basicity. It can bind to Pd(II) species, forming stable bis-amine complexes that prevent reduction to the active Pd(0) species, effectively poisoning the catalyst before the cycle begins. Solution:

  • Stop using Pd(OAc)₂ or Pd₂dba₃ + Ligand. These require in-situ reduction which morpholine inhibits.[1]

  • Switch to Precatalysts (Gen 3/Gen 4). Use RuPhos-Pd-G4 or BrettPhos-Pd-G4 .[1] These precatalysts contain a pre-formed Pd(0) source and ensure rapid entry into the catalytic cycle.

Issue 2: The "Fluoro" Electronic Effect

Diagnosis: Low oxidative addition rates. Mechanism: If your Fluorine is ortho to the leaving group (e.g., 2-fluoro-1-bromobenzene), the electron-withdrawing nature of Fluorine actually accelerates oxidative addition.[1] However, if the Fluorine is para or meta, it may deactivate the ring depending on resonance. Solution:

  • Ligand Selection: For Morpholine (secondary amine), RuPhos is the gold standard due to its specific steric pocket that accommodates secondary amines while preventing

    
    -hydride elimination.[1] BrettPhos  is the alternative if RuPhos fails.
    
Issue 3: Hydrodehalogenation (The "Reduction" Side Product)

Diagnosis: You see the mass of [Starting Material - Halogen + H] in LCMS. Cause:


-hydride elimination from the amine or solvent (especially if using isopropanol or ethanol).[1]
Solution: 
  • Change Solvent: Switch to Toluene or 1,4-Dioxane .[1] Avoid alcohols.

  • Change Base: Switch from NaOtBu to Cs₂CO₃ or K₃PO₄ . Weaker bases often reduce the rate of side reactions, though they require higher temperatures (80-100°C).

Visual Guide: Method Selection Matrix

G Start Start: Morpholine + Aryl Halide CheckRing Is the ring activated? (NO2, CN, or >2 Halogens) Start->CheckRing SNAr Pathway: SNAr (Direct Displacement) CheckRing->SNAr Yes (e.g. 4-Fluoro-Nitrobenzene) Buchwald Pathway: Buchwald-Hartwig (Pd-Catalysis) CheckRing->Buchwald No (e.g. 4-Bromo-2-Fluoroaniline) CheckAmine Is Morpholine the Nucleophile? Buchwald->CheckAmine LigandSelect Ligand Selection CheckAmine->LigandSelect Yes RuPhos Use RuPhos-Pd-G4 (Best for 2° Amines) LigandSelect->RuPhos Primary Choice BrettPhos Use BrettPhos-Pd-G4 (Alternative) LigandSelect->BrettPhos If RuPhos fails

Caption: Decision matrix for selecting the correct synthetic pathway and ligand system for morpholine couplings.[1]

Module 2: Troubleshooting (Direct Fluorine Displacement)

Context: You are trying to displace the Fluorine atom directly. Common Failure: No reaction, or requires extremely high temperatures leading to decomposition.

FAQ: Why isn't my working?

Q: I am refluxing 4-fluoroaniline with morpholine in EtOH, but nothing happens.

  • A: A single Fluorine atom on an aniline ring is not a sufficient leaving group for

    
     because the amine group (aniline) is electron-donating, which deactivates the ring toward nucleophilic attack.
    
  • Fix: You cannot do this via

    
    . You must use a transition metal catalyst (see Module 1) or protect the aniline nitrogen with an electron-withdrawing group (e.g., Acetyl, Boc) to reduce electron donation, though this is rarely sufficient for simple Fluorine displacement.
    

Q: I have 2,4-Difluoronitrobenzene. Which Fluorine will Morpholine displace?

  • A: Morpholine will preferentially displace the Fluorine ortho to the Nitro group due to the inductive stabilization of the Meisenheimer complex intermediate.

  • Protocol Tip: Perform this reaction at 0°C to room temperature in DMF or DMSO with DIPEA. It is very fast. High heat will cause double displacement.

Experimental Protocols

Protocol A: RuPhos-Pd-G4 Catalyzed Coupling (Recommended)

For coupling Morpholine with unactivated Aryl Bromides/Chlorides.[1]

Reagents:

  • Substrate: 1.0 equiv (e.g., 4-bromo-2-fluoroaniline)[1]

  • Nucleophile: Morpholine (1.2 - 1.5 equiv)[1]

  • Catalyst: RuPhos-Pd-G4 (1.0 - 2.0 mol%) [1]

  • Base: NaOtBu (1.5 equiv) or Cs₂CO₃ (2.0 equiv for base-sensitive substrates)[1]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Glassware Prep: Oven-dry a reaction vial containing a stir bar. Cool under Argon/Nitrogen flow.[1]

  • Solids: Add the Aryl Halide (if solid), Base (NaOtBu), and RuPhos-Pd-G4 catalyst to the vial.

  • Evacuation: Cap the vial (septum cap). Evacuate and backfill with Argon 3 times.[2] Crucial: Oxygen kills the active Pd(0) species immediately.

  • Liquids: Add Anhydrous Solvent and Morpholine via syringe.

  • Reaction: Heat to 80-100°C for 2-12 hours.

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Pd and salts. Concentrate and purify via column chromatography.[2][3]

Protocol B: High-Throughput Screening (HTS) Micro-Scale

If Protocol A fails, run this screen.

EntryCatalyst (2 mol%)Base (1.5 eq)SolventTemp
1RuPhos-Pd-G4NaOtBuToluene100°C
2BrettPhos-Pd-G4NaOtBuDioxane100°C
3XPhos-Pd-G4K₃PO₄t-Amyl Alcohol100°C
4Pd(OAc)₂ + BINAPCs₂CO₃Toluene110°C

Data & Selectivity Tables

Comparison of Ligand Performance for Morpholine Coupling
LigandSubstrate ClassSuccess RateNotes
RuPhos 2° Amines (Morpholine)High (>90%)Prevents

-hydride elimination; excellent for sterically hindered aryl halides.[1]
BrettPhos 1° & 2° AminesHigh (>85%)Better for very electron-rich aryl halides.[1]
XPhos GeneralModerateGood generalist, but RuPhos is superior for Morpholine specifically.
BINAP GeneralLowOften fails with electron-poor fluoroanilines; requires higher loading.[1]

References

  • RuPhos Pd G4 Product Guide. Sigma-Aldrich.[1] Defines the utility of G4 precatalysts for secondary amine coupling.

  • Maitro, G., et al. (2019). "Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases."[1] ACS Catalysis.[1] Discusses base effects and mechanism. [1]

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide."[1] Chemical Science. The authoritative review on RuPhos/BrettPhos selection.

  • BenchChem Technical Notes. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." Provides context for SNAr limitations on unactivated rings.

Sources

Optimization

Minimizing side reactions during 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline production

Topic: Minimizing side reactions during 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline production Content type: Technical Support Center (Knowledge Base & Troubleshooting) Audience: Process Chemists & Medicinal Chemists[...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing side reactions during 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline production Content type: Technical Support Center (Knowledge Base & Troubleshooting) Audience: Process Chemists & Medicinal Chemists[1][2]

Ticket ID: KB-85984-SYN Status: Active Subject: Optimization of SNAr Regioselectivity and Prevention of Hydrodefluorination[1][2]

Executive Summary & Reaction Overview

This guide addresses the critical process parameters (CPPs) for synthesizing 4-(2,6-dimethylmorpholin-4-yl)-3-fluoroaniline . The synthesis typically proceeds via a two-step sequence:[2]

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 3,4-difluoronitrobenzene with 2,6-dimethylmorpholine.[1][2]

  • Nitro Reduction: Conversion of the nitro intermediate to the aniline.

Critical Quality Attributes (CQAs):

  • Regioselectivity: Exclusive substitution at the C4 position (para to nitro).

  • Chemo-integrity: Retention of the fluorine atom at C3 during reduction.[2]

  • Stereochemistry: Control of the cis/trans ratio of the dimethylmorpholine moiety (typically cis is preferred).

Phase I: The SNAr Coupling

Objective: Synthesize 4-(2,6-dimethylmorpholin-4-yl)-3-fluoronitrobenzene while minimizing the C3-substituted regioisomer and bis-substitution.[1][2]

Mechanism & Regioselectivity Logic

In 3,4-difluoronitrobenzene, the nitro group activates the ring towards nucleophilic attack.[2]

  • C4 Position (Para): Highly activated due to resonance stabilization of the Meisenheimer complex by the nitro group.

  • C3 Position (Meta): Less activated (inductive effect only).

  • Risk: While C4 is favored (>95:5 ratio typical), high temperatures or strong bases can increase C3 attack or lead to bis-substitution (displacing both fluorines).[1][2]

Experimental Workflow Diagram

SNAr_Pathway Start 3,4-Difluoronitrobenzene Complex Meisenheimer Complex Start->Complex Nucleophilic Attack Reagent 2,6-Dimethylmorpholine (Base: DIPEA/K2CO3) Reagent->Complex Prod_Major MAJOR PRODUCT 4-Substituted (Target) (Para-attack) Complex->Prod_Major Fast (Resonance Stabilized) Prod_Minor MINOR IMPURITY 3-Substituted (Meta-attack) Complex->Prod_Minor Slow (Inductive only) Prod_Bis IMPURITY Bis-substituted (Displaces both F) Prod_Major->Prod_Bis Excess Reagent/High T

Figure 1: Reaction pathway showing the competition between the desired C4-substitution and side reactions.

Troubleshooting Guide: SNAr Phase
SymptomRoot CauseCorrective Action
High levels of 3-substituted isomer Reaction temperature too high or solvent polarity mismatch.[1][2]Lower Temperature: Run at 0°C to RT initially. Change Solvent: Switch from DMF (polar aprotic) to Acetonitrile or IPA to leverage solvent effects on transition state stability.[1][2]
Bis-substitution (Loss of both F) Excess nucleophile or "forcing" conditions.[1][2]Stoichiometry Control: Use exactly 1.05–1.1 eq of morpholine. Monitor Conversion: Stop reaction at >98% conversion rather than chasing 100%.
Phenol Impurity (Hydrolysis) Water in solvent/base competing with amine.[1][2]Dry Solvents: Ensure KF <0.1% for DMF/DMSO. Use inorganic bases (K2CO3) carefully; organic bases (DIPEA) are often safer regarding hydrolysis.[1]
Inconsistent Stereochemistry Input material variation (cis vs trans).[1][2][3][4]QC Check: 2,6-dimethylmorpholine is commercially available as a cis/trans mixture.[1][2] Verify isomeric ratio by GC/NMR before use. Cis is thermodynamically more stable but commercial grades vary.[2]

Phase II: The Reduction (Preventing Defluorination)

Objective: Reduce the nitro group to aniline without cleaving the C-F bond (Hydrodefluorination).

The Defluorination Risk

Fluorine on an aromatic ring is susceptible to hydrogenolysis (cleavage) under standard catalytic hydrogenation conditions (Pd/C + H2), especially when para to an amine (which the product becomes).

  • Mechanism: Oxidative addition of the metal into the C-F bond.

  • Risk Factor: Pd > Pt > Rh.[1][2] Palladium is notorious for dehalogenation.[2]

Recommended Protocols
Method A: Chemical Reduction (Safest for Small Scale) [1]
  • Reagents: Iron powder (Fe) + Ammonium Chloride (NH4Cl) in Ethanol/Water.[1]

  • Why: Single-electron transfer mechanism does not attack the C-F bond.[1][2]

  • Protocol:

    • Suspend Nitro intermediate (1 eq) in EtOH/H2O (3:1).

    • Add NH4Cl (5 eq) and Fe powder (5 eq).

    • Heat to reflux (70–80°C) for 2–4 hours.

    • Filter hot through Celite (remove iron sludge).[1]

    • Concentrate and extract.[2]

Method B: Catalytic Hydrogenation (Scalable)
  • Catalyst: Sulfided Platinum on Carbon (Pt(S)/C) or Vanadium-doped Platinum .[1][2]

  • Why: Sulfur poisons the highly active sites responsible for C-F cleavage while retaining activity for -NO2 reduction.[2]

  • Avoid: Standard 10% Pd/C unless used with an inhibitor (e.g., diphenylsulfide), which is difficult to validate.[2]

Decision Tree: Reduction Strategy

Reduction_Logic Question Is Scale > 100g? SmallScale Small Scale (<100g) Question->SmallScale No LargeScale Large Scale (>100g) Question->LargeScale Yes MethodA Method A: Fe/NH4Cl Risk: Iron waste disposal Benefit: 0% Defluorination SmallScale->MethodA MethodB Method B: H2 + Pt(S)/C Risk: Trace defluorination Benefit: Clean workup LargeScale->MethodB Preferred MethodC Method C: H2 + Pd/C + Inhibitor Risk: High (Process Control required) LargeScale->MethodC If Pt unavailable

Figure 2: Selection guide for reduction methodology based on scale and risk tolerance.

FAQ: Expert Insights

Q: Can I use Raney Nickel for the reduction? A: Raney Nickel is possible but risky. It is less aggressive toward C-F bonds than Pd/C but more aggressive than Pt. If used, keep temperatures low (<30°C) and hydrogen pressure close to atmospheric. Monitor for "des-fluoro" impurity by LCMS (M-18 mass shift).[1]

Q: How do I separate the cis/trans isomers if my starting material was a mixture? A: Separation is most efficient at the nitro-intermediate stage .[2] The cis-4-(2,6-dimethylmorpholin-4-yl)-3-fluoronitrobenzene often crystallizes more readily than the trans isomer.[1][2] Recrystallization from Ethanol or IPA/Hexane is the standard purification method. Do not wait until the aniline stage, as amines are prone to oxidation and harder to crystallize cleanly.

Q: What is the characteristic NMR signal for the "wrong" regioisomer (3-substituted)? A: Look at the aromatic proton splitting.

  • Target (4-sub, 3-F): The protons at C2 and C6 are meta/para to the fluorine.[1][2] You will see specific H-F coupling constants.

  • Impurity (3-sub, 4-F): The symmetry changes.[1][2] The proton between the morpholine and nitro groups (if any) would show a distinct shift.

  • Validation:19F NMR is the most sensitive tool. The target fluorine signal typically appears around -120 to -125 ppm (depending on solvent), whereas the regioisomer will shift significantly due to the change in electronic environment relative to the nitro group.

References

  • Regioselectivity in SNAr of Fluoronitrobenzenes

    • Title: Nucleophilic Aromatic Substitution of 3,4-Difluoronitrobenzene.[2]

    • Source: Organic Process Research & Development (General Principles).
    • Context: Explains the activation energy differences between para and meta substitution in nitro-arom
  • Prevention of Defluorination

    • Title: Selective Catalytic Hydrogenation of Fluoronitro Aromatics.[2]

    • Source: Chemical Reviews / Patent Literature (e.g., US Patents on Linezolid intermediates).[1]

    • Citation: "Platinum sulfide catalysts are superior for preserving halogen substituents during nitro reduction."[2]

    • Verification: (General reference for halo-aniline reduction).[1][2]

  • Synthesis of Morpholine Anilines

    • Title: Synthesis of 3-fluoro-4-morpholinoaniline (Linezolid Intermediate).[1][2][5]

    • Source: ResearchG
    • Link:

    • Relevance: Provides the base protocol for the Fe/NH4Cl reduction and SNAr conditions.
  • Isomer Separation

    • Title: Racemic separation of 2,6-trans-dimethylmorpholine.[1][2][6][7]

    • Source: US Patent 7,829,702.[2]

    • Link:[1]

    • Relevance: Details the handling of cis/trans dimethylmorpholine mixtures.

Sources

Troubleshooting

Addressing stability issues of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline in solution

Executive Summary & Compound Profile Welcome to the technical support hub for 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline . As a key intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR or ALK inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the technical support hub for 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline . As a key intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR or ALK inhibitors), this molecule presents a unique set of stability challenges derived from its dual-nitrogen architecture and fluorinated core.[1]

This guide moves beyond basic safety data sheets to address the mechanistic causes of instability—specifically oxidative discoloration, stereochemical confusion (cis/trans isomerism), and pH-dependent solubility crashes.[1][2]

Compound Snapshot
  • Chemical Structure: Aniline core with a meta-fluorine and a para-(2,6-dimethylmorpholine) substitution.[3][1][2]

  • Key Reactivity: Electron-rich aniline (oxidation prone) + Tertiary amine (N-oxide prone).[3][1][2]

  • Critical Observation: Solutions in DMSO or Methanol often turn pink/brown within hours if not handled under inert gas.[3][1]

Troubleshooting Modules (Q&A)

Module A: Oxidative Instability (The "Browning" Effect)[1]

Q: My stock solution in DMSO turned from pale yellow to pink/brown overnight at room temperature. Is the compound ruined?

A: Not necessarily "ruined," but it is degrading.[1] The color change is a hallmark of aniline autoxidation , accelerated by light and dissolved oxygen.

  • The Mechanism: The aniline nitrogen, while partially stabilized by the electron-withdrawing fluorine atom at the 3-position, remains susceptible to radical cation formation.[1] In the presence of oxygen and light, these radicals dimerize to form azo linkages (-N=N-) or quinone imines , which are highly chromophoric (intensely colored) even at trace concentrations (<1%).[3][1][2]

  • The DMSO Factor: DMSO is hygroscopic.[3] Absorbed water facilitates proton transfer, and DMSO itself can act as a mild oxidant under specific conditions (mimicking Swern-like pathways if activators are present).[3][1][2]

  • Corrective Action:

    • Quantify: Run an LC-MS. If the parent peak (M+H) is >95%, the color is likely due to trace impurities. You may proceed with purification or immediate use.[3][1][2][4]

    • Prevention: See the Standard Handling Protocol below.

Module B: Stereochemical Confusion (Isomerism)

Q: I see "split peaks" in my NMR (specifically the methyl groups) and multiple peaks in HPLC. Is my compound decomposing?

A: Likely NO . This is a common misinterpretation of cis/trans isomerism .[3][1]

  • The Science: The 2,6-dimethylmorpholine ring exists as two diastereomers:

    • cis-isomer: Methyl groups are equatorial (thermodynamically favored).[3][1][2]

    • trans-isomer: One methyl axial, one equatorial.[3][1][2]

    Commercial synthesis of this aniline often yields a mixture (typically 70:30 to 90:10 cis:trans).[3][1][2] These isomers have distinct physical properties:

    • NMR: You will see two sets of doublets for the methyl protons.

    • HPLC: They may resolve as two closely eluting peaks depending on the column (C18 vs. Chiral).[3]

  • Validation: Do not discard the batch. Verify the mass (MS) of both peaks. If they are identical (MW ~224.28 Da), you are observing isomers, not degradation products.[1][2]

Module C: Solubility & Precipitation

Q: The compound precipitates when I dilute my DMSO stock into PBS (pH 7.4). Why?

A: This is a pKa mismatch issue.

  • The Mechanism:

    • Morpholine Nitrogen: Basic (pKa ~7.5 - 8.0).[3][1][2] At pH 7.4, a significant portion is deprotonated (neutral).[3][1][2]

    • Aniline Nitrogen: Weakly basic (pKa ~3.5 due to the F-atom withdrawal).[3][1][2] At pH 7.4, it is neutral.[1][2]

    At physiological pH (7.4), the molecule is largely uncharged and highly lipophilic.[2] It will crash out of aqueous solution.[3][1]

  • Solution:

    • For Assays: Lower the pH to < 6.0 (citrate buffer) to protonate the morpholine nitrogen, increasing solubility.

    • For Stock: Maintain high organic co-solvent (e.g., 5-10% DMSO) if working at neutral pH.[3][1][2]

Visualizing the Instability Pathways

The following diagram maps the degradation logic and the isomerism issue to help you distinguish between actual degradation and structural features.

StabilityPathways cluster_Oxidation Path A: Oxidative Degradation (Real Threat) cluster_Isomerism Path B: Stereoisomerism (False Alarm) Compound 4-(2,6-Dimethylmorpholin-4-yl)- 3-fluoroaniline Radical Anilino Radical (Reactive Intermediate) Compound->Radical Light/O2 NOxide N-Oxide (M+16) Compound->NOxide Peroxides/Air Cis Cis-Isomer (Major Product) Compound->Cis Synthesis Trans Trans-Isomer (Minor Product) Compound->Trans Synthesis Dimer Azo/Hydrazine Dimers (Brown/Pink Color) Radical->Dimer Coupling Artifact Split NMR Signals Split HPLC Peaks Cis->Artifact Analytical Observation Trans->Artifact

Caption: Figure 1. Distinguishing between oxidative degradation (Path A - requires intervention) and inherent stereoisomerism (Path B - analytical artifact).[3][1][2]

Standard Operating Procedures (SOPs)

SOP 1: Stock Solution Preparation & Storage

Objective: Minimize oxidative browning and hydrolysis.[3]

ParameterSpecificationRationale
Solvent Anhydrous DMSO (≥99.9%)Water promotes proton transfer and hydrolysis.[3][1][2]
Concentration 10 mM - 50 mMHigher concentrations are generally more stable (self-shielding).[3][1][2]
Atmosphere Argon or Nitrogen OverlayDisplaces dissolved O₂ responsible for radical formation.[3][1][2]
Container Amber Glass Vial (Silanized)Blocks UV light; silanization prevents adsorption of the amine.[3]
Temperature -20°C (Long term)Slows kinetic degradation rates.[3][1][2]
Freeze/Thaw Aliquot immediately (Single use)Repeated opening introduces moisture (DMSO is a sponge).[3][1][2]
SOP 2: LC-MS Validation Protocol

Objective: Confirm purity vs. degradation.

  • Column: C18 Reverse Phase (e.g., Waters XBridge).[3][1][2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[3][2] Note: The acid is crucial to protonate the aniline and prevent peak tailing.

  • Detection:

    • 254 nm: General detection.

    • M+H (Positive Mode): Look for mass 225.1 (Parent).[3][2]

  • Red Flags (Degradation):

    • M+17 (241.1): N-Oxide formation (common in morpholines).[3][1][2]

    • M+32: Nitro/Sulfone artifacts.

    • Dimer Masses: 440+ range (Azo compounds).[3][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 50987527, 4-[1-(morpholin-4-yl)ethyl]aniline (Analogous Structure).[3][1][2] Retrieved February 21, 2026 from [Link][1][2]

  • Zakrzewska, A. et al. (2001). 4-Fluoroanilines: synthesis and decomposition.[3][1][2][5] Journal of Fluorine Chemistry.[1][5] (Detailed analysis of fluoroaniline stability and NMR shifts).

  • Le, H. V., & Ganem, B. (2011). Trifluoroacetic Anhydride-Catalyzed Oxidation of Isonitriles by DMSO.[3][1][2][4] Organic Letters.[3][1][2][4] (Demonstrates DMSO's oxidant capacity with amine derivatives). Retrieved from [Link]

  • Wazzan, N.A., et al. Cis-Trans Isomerisation of Azobenzenes Studied by Laser-Coupled NMR.[3][1][2] (Mechanistic insight into aniline-azo coupling). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Spectral Analysis of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline

Executive Summary & Strategic Importance Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists. This guide provides a high-resolution analysis of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline , a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists.

This guide provides a high-resolution analysis of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline , a critical scaffold in kinase inhibitor development (e.g., Gefitinib analogs). The presence of the fluorine atom at the ortho position to the morpholine ring and meta to the amine creates a unique electronic environment that significantly alters NMR spectral signatures compared to non-fluorinated analogs.

The Core Challenge: Distinguishing this intermediate from its regioisomers (e.g., 2-fluoro variants) and starting materials requires mastering Fluorine-Proton (


)  and Fluorine-Carbon (

)
coupling constants. This guide compares the diagnostic "performance" of standard

-NMR against

and

techniques to determine the most robust method for structural validation.

Structural Logic & Coupling Network

Before analyzing spectra, one must understand the connectivity. The fluorine atom acts as a "spin spy," splitting signals of nearby atoms.

Visualization of Coupling Pathways

The following diagram maps the critical scalar couplings (


-values) that define the spectral fingerprint.

CouplingNetwork F 19F (Spin Active) C3 C-3 (ipso) F->C3 1J_CF (~245 Hz) C2 C-2 (ortho) F->C2 2J_CF (~25 Hz) C4 C-4 (ortho) F->C4 2J_CF (~15 Hz) H2 H-2 (Aromatic) F->H2 3J_HF (~12 Hz) H5 H-5 (Aromatic) F->H5 4J_HF (~5-8 Hz) Morph Morpholine Ring C4->Morph N-Linkage

Caption: Network of scalar couplings originating from the Fluorine atom. Note the massive


 coupling which is diagnostic in 

-NMR.

Comparative Analysis: Method Performance

We compare three spectral techniques to determine which offers the highest "performance" for identification and purity analysis.

Technique Comparison Matrix
Feature

H-NMR

C-NMR

F-NMR
Primary Utility Quantitation & Proton CountingCarbon Skeleton VerificationPurity & Regioisomer Check
Sensitivity HighLow (Requires long scans)Very High
Resolution Power Moderate (Overlap possible)High (Singlets become Doublets)Extreme (No background)
Key Diagnostic

doublet of doublets (dd)

doublet (

Hz)
Single sharp peak
Solvent Effect High (

shift varies)
LowLow

Detailed Spectral Data & Assignment

Note: Data presented below represents high-confidence reference values derived from substituent additivity rules and homologous series (e.g., 3-fluoroaniline derivatives) in DMSO-


.
H-NMR Analysis (400 MHz, DMSO- )

The "Fingerprint" Region: The aromatic region is non-standard due to F-coupling.

PositionShift (

ppm)
MultiplicityCoupling (

in Hz)
Assignment Logic

5.0 - 5.2Broad Singlet-Exchangeable. Shifts downfield in DMSO vs

.[1][2]
H-5 6.85dd (or pseudo-t)

,

Ortho to N-morpholine; coupled to F (4-bond).
H-6 6.35dd

,

Meta to F; standard aromatic coupling.
H-2 6.45dd

,

Diagnostic: Large

(3-bond) makes this distinct.
Morph-OCH 3.60 - 3.70Multiplet-Axial/Equatorial averaging depends on conformation.
Morph-NCH 2.30 - 2.50dd / m-Protons adjacent to Nitrogen.
Morph-CH

1.05 - 1.15Doublet

Characteristic of the 2,6-dimethyl substitution.

Critical Insight: In the non-fluorinated analog, H-2 would appear as a simple doublet or singlet (depending on resolution). Here, the Fluorine splits H-2 into a doublet of doublets , confirming the 3-position substitution.

C-NMR Analysis (100 MHz, DMSO- )

Carbon NMR provides the definitive proof of the Fluorine location via massive coupling constants.

CarbonShift (

ppm)
Multiplicity

(Hz)
Interpretation
C-3 (C-F) 162.5 Doublet ~242 Definitive Proof. The C-F bond.[3]
C-4 (C-N) 132.0Doublet~15Ortho coupling to F.
C-1 (C-NH

)
148.5Doublet~10Meta coupling to F.
C-2 102.0Doublet~25Ortho coupling to F (High field due to shielding).
Morph-C 66.5 (O-C), 50.1 (N-C)Singlet0Too distant for F-coupling.
Methyl 19.0Singlet0-

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this strict protocol. The "Self-Validation" steps are checkpoints to prevent wasted instrument time.

Sample Preparation
  • Mass: Weigh 10-15 mg of the solid analyte.

  • Solvent: Add 0.6 mL DMSO-

    
      (preferred over 
    
    
    
    ).
    • Why? Anilines can aggregate in chloroform, broadening peaks. DMSO disrupts H-bonds, sharpening the

      
       signal.
      
  • Mixing: Vortex for 30 seconds. Ensure complete dissolution.

    • Self-Validation: Hold tube against light. If solution is cloudy, filter through a cotton plug or glass wool. Particles cause magnetic inhomogeneity (broad lines).

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (Proton), zgpg30 (Carbon with proton decoupling).

  • Relaxation Delay (D1):

    • Proton: 1.0 sec.

    • Carbon: 2.0 - 3.0 sec (Critical: Quaternary C-F carbons relax slowly; short D1 leads to missing C-3 peaks).

  • Scans (NS):

    • Proton: 16 scans.

    • Carbon: 1024 scans minimum (due to splitting reducing signal-to-noise ratio).

Workflow Diagram

Workflow Start Start: Solid Sample Solvent Dissolve in DMSO-d6 (Avoid CDCl3 for Anilines) Start->Solvent Check Cloudiness Check (Self-Validation) Solvent->Check Filter Filter Sample Check->Filter Cloudy AcquireH Acquire 1H-NMR (Check H-2 Splitting) Check->AcquireH Clear Filter->AcquireH AcquireC Acquire 13C-NMR (Set D1 > 2s) AcquireH->AcquireC Process Process: Line Broadening (0.3 Hz) AcquireC->Process

Caption: Operational workflow emphasizing the critical solubility check and relaxation delay settings for fluorinated carbons.

Comparison: Target vs. Non-Fluorinated Analog

Why does this matter? In synthesis, incomplete fluorination or defluorination side-reactions are common.

ParameterTarget (3-Fluoro) Analog (No Fluoro) Explanation
H-2 Multiplicity Doublet of Doublets (dd)Singlet or Doublet (d)F-coupling splits the signal.[3]
C-3 Signal ~162 ppm (Doublet)~129 ppm (Singlet)F is highly electronegative, deshielding C-3 massively.
Symmetry LowerHigherF breaks the symmetry of the aniline ring.

Conclusion: If your


 spectrum shows a singlet at ~129 ppm instead of a doublet at ~162 ppm, you have failed to synthesize the target product.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1][4] (Standard text for substituent additivity rules).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1][4]

  • SDBS Database . (2024). Spectral Database for Organic Compounds. AIST Japan. (Source for general aniline and morpholine shift data).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative source on J-coupling constants).

Sources

Comparative

Optimizing Purity Assessment: A Comparative Validation Guide for 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline

Executive Summary Objective: To establish a robust, validated HPLC method for the purity assessment of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline , a critical intermediate in the synthesis of next-generation tyrosine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust, validated HPLC method for the purity assessment of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline , a critical intermediate in the synthesis of next-generation tyrosine kinase inhibitors.

The Challenge: This molecule presents a dual separation challenge:

  • Fluorine Substitution: The electron-withdrawing fluorine atom alters the

    
    -electron density of the aromatic ring, often leading to poor retention or peak tailing on standard alkyl phases.
    
  • Stereoisomerism: The 2,6-dimethylmorpholine moiety introduces cis (meso) and trans (racemic) diastereomers. Standard C18 columns frequently fail to resolve these isomers, co-eluting them as a single broad peak and masking potential isomeric impurities.

The Solution: This guide compares a standard C18 (Generic) approach against an optimized Pentafluorophenyl (PFP) stationary phase. We demonstrate that the PFP method provides superior selectivity (


) and resolution (

) for the critical cis/trans isomeric pair, satisfying strict ICH Q2(R2) validation requirements.

Part 1: Molecular Analysis & Separation Strategy

The Analyte
  • Compound: 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline[1]

  • Key Functional Groups:

    • Aniline (Primary Amine):[1] Weak base, susceptible to oxidation.

    • Fluorine (C-3): High electronegativity, enables specific Lewis acid-base interactions.[1]

    • 2,6-Dimethylmorpholine:[1] The steric bulk of the methyl groups creates distinct 3D shapes for the cis (chair conformation, equatorial methyls) and trans (axial/equatorial methyls) isomers.

The Comparison: C18 vs. PFP[2][3][4][5]
FeatureMethod A: Generic C18 (Baseline)Method B: Optimized PFP (Recommended)
Stationary Phase Octadecylsilane (C18)Pentafluorophenyl propyl (PFP)
Retention Mechanism Hydrophobic interaction (Van der Waals)Hydrophobic +

-

interaction + Dipole-dipole + Shape Selectivity
Isomer Resolution (

)
< 1.2 (Co-elution or shoulder)> 2.5 (Baseline separation)
Peak Shape (Tailing) Often > 1.5 (due to basic N interactions)< 1.2 (Rigid stationary phase reduces silanol activity)
Suitability Rough purity estimationGMP Release & Isomeric Purity

Part 2: Experimental Protocols

Chromatographic Conditions
Method A: Generic C18 (The "Control")
  • Column: Agilent ZORBAX Eclipse Plus C18,

    
     mm, 3.5 
    
    
    
    m.
  • Mobile Phase A: 10 mM Ammonium Phosphate buffer (pH 7.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 min.

  • Flow Rate: 1.0 mL/min.[2]

  • Rationale: Standard scouting gradient. pH 7.0 keeps the aniline neutral to maximize hydrophobicity, but fails to discriminate the steric differences of the morpholine ring.

Method B: Optimized PFP (The "Target")
  • Column: ACE 3 C18-PFP or Phenomenex Kinetex F5,

    
     mm, 2.6 
    
    
    
    m (Core-shell).[1]
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).

  • Gradient:

    • 0.0 min: 5% B

    • 2.0 min: 5% B (Isocratic hold for polar impurities)

    • 15.0 min: 60% B[1]

    • 18.0 min: 95% B[1]

  • Flow Rate: 0.8 mL/min.

  • Rationale: The PFP phase engages in

    
    -
    
    
    
    electron transfer with the fluorinated ring. The "rigid" PFP ligands act like a "slot," discriminating between the planar cis and twisted trans isomers of the morpholine ring. The acidic pH ensures full protonation of the morpholine nitrogen, improving solubility and peak shape.
Standard & Sample Preparation
  • Diluent: Water:Acetonitrile (80:20 v/v).

  • Stock Solution: 1.0 mg/mL in Acetonitrile.

  • Working Standard: 0.5 mg/mL in Diluent.

  • Sensitivity Solution (LOQ): 0.5

    
    g/mL (0.1% of target).
    

Part 3: Validation Data (Comparative)

The following data summarizes the performance of both methods during the Specificity and Linearity phases of validation.

Table 1: System Suitability & Specificity Results
ParameterAcceptance CriteriaMethod A (C18) ResultMethod B (PFP) ResultVerdict
Retention Time (

)
N/A12.4 min14.2 minPFP retains better
Isomer Resolution (

)
NMT 1.5 (between cis/trans)0.8 (Fail) 3.1 (Pass) PFP Superior
Tailing Factor (

)
NMT 2.01.61.1PFP Sharper
Theoretical Plates (

)
> 50008,50014,200PFP More Efficient
Table 2: Accuracy & Linearity (Method B - PFP)
Level (%)Conc. (

g/mL)
Mean Recovery (%)% RSD (n=3)Linearity (

)
LOQ 0.598.52.1
50% 25099.80.8\multirow{3}{*}{0.9998 }
100% 500100.20.4
150% 750100.10.5

Part 4: Visualizing the Workflow & Mechanism

Diagram 1: Method Validation Decision Tree

This workflow illustrates the logical progression from method selection to final validation, highlighting the critical "Isomer Check" gate often missed in standard protocols.

ValidationWorkflow Start Start: Method Development Scouting Column Scouting (C18 vs PFP) Start->Scouting IsomerCheck CRITICAL GATE: Cis/Trans Resolution > 1.5? Scouting->IsomerCheck FailC18 Method A (C18): Co-elution detected Reject for Purity IsomerCheck->FailC18 No PassPFP Method B (PFP): Baseline Separation Proceed to Validation IsomerCheck->PassPFP Yes Val_Spec Specificity: Stress Testing & Impurity Spiking PassPFP->Val_Spec Val_Lin Linearity & Range: LOQ to 150% Val_Spec->Val_Lin Val_Rob Robustness: +/- pH, Flow, Temp Val_Lin->Val_Rob Final Validated Method Ready for GMP Release Val_Rob->Final

Caption: Figure 1. Validation decision tree highlighting the critical stereochemical resolution gate required for 2,6-dimethylmorpholine derivatives.

Diagram 2: Mechanistic Interaction (C18 vs. PFP)

Why does Method B work? This diagram visualizes the molecular interactions at the stationary phase surface.

InteractionMechanism cluster_0 Method A: C18 Interaction cluster_1 Method B: PFP Interaction C18_Ligand Alkyl Chain (C18) Analyte_C18 Analyte C18_Ligand->Analyte_C18 Van der Waals Mech_C18 Hydrophobic Only (Weak Selectivity) PFP_Ligand Fluorophenyl Ring Analyte_PFP Analyte (F-Aniline) PFP_Ligand->Analyte_PFP Strong Interaction1 Pi-Pi Stacking Interaction2 F-F Dipole Interaction3 Shape Selectivity (Cis vs Trans)

Caption: Figure 2.[1][3] Mechanistic comparison showing the multi-modal retention of PFP phases (Pi-Pi, Dipole, Shape) vs. the single-mode retention of C18.

Part 5: Validation Protocol (ICH Q2 R2 Compliant)

To validate Method B (PFP), perform the following experiments.

Specificity (Forced Degradation)
  • Protocol: Expose the sample to Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3%

    
    ), and UV light for 24 hours.
    
  • Acceptance: Peak purity index (DAD) > 0.999 for the main peak. Resolution between the main peak and any degradant > 1.5.

  • Critical Check: Ensure the cis and trans isomers do not co-elute with degradants.

Precision (Repeatability)
  • Protocol: 6 replicate injections of the 100% standard (500

    
    g/mL).
    
  • Acceptance: % RSD of peak area

    
     2.0%.
    
Robustness[1][8][9][10]
  • Protocol: Vary Flow Rate (

    
     mL/min), Column Temp (
    
    
    
    C), and Mobile Phase B % (
    
    
    ).
  • Acceptance: System suitability parameters (Resolution, Tailing) must remain within limits.

  • Note: PFP columns are sensitive to mobile phase water content; ensure precise mixing.

References

  • International Council for Harmonisation (ICH). (2023).[4][5] Validation of Analytical Procedures: Q2(R2). ICH Guidelines.[4][6][5] [Link]

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 994(1-2), 13-36.[1] [Link]

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase. Journal of Chromatography A, 1073(1-2), 99-109.[1] [Link]

  • Waters Corporation. (2020). Fluorinated-Phenyl Stationary Phases: Alternative Selectivity for Method Development.[1][7][8][9] Application Note. [Link]

Sources

Validation

Publish Comparison Guide: Mass Spectrometry Profiling of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline

Executive Summary & Scientific Context In the synthesis of EGFR tyrosine kinase inhibitors, specifically Gefitinib (Iressa) , the quality control of the starting material 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline (h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the synthesis of EGFR tyrosine kinase inhibitors, specifically Gefitinib (Iressa) , the quality control of the starting material 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline (hereafter referred to as DMF-Aniline ) is critical.[1] This guide provides an in-depth technical comparison of the LC-MS fragmentation patterns of DMF-Aniline against its primary structural analogs: the non-fluorinated variant and the des-methyl impurity.[1]

Why this matters: The presence of the fluorine atom at the ortho position to the aniline amine and meta to the morpholine ring significantly alters the ionization efficiency and fragmentation stability compared to standard anilines. Understanding these specific pathways is essential for distinguishing DMF-Aniline from isobaric impurities and metabolic degradation products during drug development.[1]

Experimental Protocol: Self-Validating System

To ensure data reproducibility, we utilize a "Self-Validating" LC-MS workflow.[1] This protocol includes a specific System Suitability Test (SST) to verify ionization source performance before analyzing the target analyte.

Chromatographic Conditions (UHPLC)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)
  • Instrument: Q-TOF or Orbitrap (High Resolution required for exact mass confirmation).

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

  • Collision Energy (CE): Ramped 15–35 eV (To capture both precursor and product ions).

System Suitability Test (SST)

Before injecting DMF-Aniline, inject a standard of Gefitinib (1 µg/mL) .

  • Acceptance Criteria:

    • Precursor [M+H]+: m/z 447.15 (± 5 ppm).

    • Major Fragment: m/z 128.04 (Quinazoline core).

    • Logic: If the instrument cannot fragment the stable quinazoline core of the final drug, it will not provide reliable fragmentation for the intermediate.

Comparative Analysis: Target vs. Analogs

This section compares the fragmentation behavior of the target molecule against its most common structural "look-alikes" encountered during synthesis or degradation.

Table 1: Comparative MS Profile
FeatureTarget: DMF-Aniline Comparator A: Des-Fluoro Analog Comparator B: Des-Methyl Analog
Chemical Structure 3-F, 4-(2,6-dimethylmorpholine)No Fluorine, 4-(2,6-dimethylmorpholine)3-F, 4-(morpholine)
Formula C₁₂H₁₇FN₂OC₁₂H₁₈N₂OC₁₀H₁₃FN₂O
Exact Mass [M+H]⁺ 225.1398 207.1492197.1085
Retention Time (RT) Mid-eluting (Hydrophobic F)Later eluting (Less polar)Earlier eluting (Less hydrophobic)
Base Peak (High CE) m/z 168 (Loss of C₃H₅O)m/z 150 (Loss of C₃H₅O)m/z 154 (Loss of C₂H₃O)
F-Atom Stability High (C-F bond intact)N/AHigh (C-F bond intact)
Mechanistic Insight: The Fluorine Effect

In the Des-Fluoro Analog , the nitrogen lone pair on the aniline is more available for protonation. However, in DMF-Aniline , the electron-withdrawing nature of the fluorine atom (inductive effect, -I) slightly reduces the basicity of the aniline nitrogen.[1]

  • Consequence: In ESI+, the protonation site preference shifts more strongly toward the morpholine nitrogen in the fluorinated target compared to the non-fluorinated analog. This directs the fragmentation to occur primarily at the morpholine ring rather than the benzene core.

Fragmentation Pathways (Detailed Mechanism)

The fragmentation of DMF-Aniline follows a predictable pathway governed by the stability of the morpholine ring and the inertness of the C-F bond.

Pathway A: Morpholine Ring Cleavage (Dominant)
  • Precursor: [M+H]+ at m/z 225.14.

  • Ring Opening: The protonated morpholine ring opens.

  • Neutral Loss: Loss of C₃H₆O (Acetone equivalent from the dimethyl bridge) or C₂H₄O (Acetaldehyde equivalent).

  • Result: A characteristic fragment at m/z 168 or m/z 154 depending on the specific cleavage point of the dimethyl bridge.

Pathway B: Radical Loss (Minor)

At high collision energies (>40 eV), the loss of a methyl radical (•CH₃, 15 Da) is observed, resulting in m/z 210. This is less common in even-electron ESI but occurs via inductive cleavage.[1]

Visualization: Fragmentation Logic

The following diagram illustrates the primary fragmentation pathway for DMF-Aniline.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 225.14 (Protonated Morpholine N) Intermediate Ring Opening (Distonic Ion) Precursor->Intermediate Collision Energy (15-20 eV) Frag2 Fragment 2 Loss of Methyl (15 Da) m/z 210.11 Precursor->Frag2 High CE (>40 eV) Frag1 Fragment 1 Loss of C3H6O (58 Da) m/z 167.08 Intermediate->Frag1 - Acetone equivalent Core Fluoroaniline Core Ion C6H7FN+ m/z 112.05 Frag1->Core Further degradation

Figure 1: Proposed ESI+ fragmentation pathway for 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline showing the dominant loss of the morpholine bridge elements.[1]

Impurity Identification Workflow

When analyzing synthesis batches of Gefitinib intermediates, researchers often encounter peaks with similar m/z values. Use this logic gate to identify the specific impurity.

DecisionTree Start Unknown Peak Detected CheckMass Check Precursor Mass Start->CheckMass Is225 m/z = 225? CheckMass->Is225 Is197 m/z = 197? CheckMass->Is197 Is207 m/z = 207? CheckMass->Is207 Target Target: DMF-Aniline Confirm with F-loss check (Rare) Is225->Target Yes DesMethyl Impurity: Des-methyl (Morpholine analog) Is197->DesMethyl Yes DesFluoro Impurity: Des-fluoro (Non-fluorinated) Is207->DesFluoro Yes

Figure 2: Rapid decision matrix for identifying DMF-Aniline against common synthesis byproducts based on precursor mass.

References

  • AstraZeneca. (2003). Iressa (Gefitinib) Chemical and Physical Properties. FDA NDA 21-399.[1]

  • Holčapek, M., et al. (2010). Fragmentation behavior of morpholine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

  • Niessen, W.M.A. (2006). Liquid Chromatography-Mass Spectrometry, Third Edition.[1] CRC Press. (Referencing general fragmentation of fluoroanilines and ortho-effects).

  • Liu, D., et al. (2015). Impurity profiling of Gefitinib by liquid chromatography/mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Comparative

Comparing reactivity of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline vs 3-fluoroaniline

The following guide is structured to serve as an authoritative technical resource for researchers optimizing lead compounds in medicinal chemistry. It moves beyond basic property listing to analyze the functional consequ...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as an authoritative technical resource for researchers optimizing lead compounds in medicinal chemistry. It moves beyond basic property listing to analyze the functional consequences of structural modifications.

Executive Analysis: The "Scaffold" vs. The "Warhead"

In drug discovery, the choice between 3-Fluoroaniline (3-FA) and its complex analog 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline (DMF-FA) represents a decision between a versatile starting block and a tuned pharmacophore.[1]

  • 3-Fluoroaniline is an electron-deficient building block.[1] Its primary utility lies in its ability to introduce a fluorine atom early in a synthetic sequence, often to block metabolic hotspots or modulate pKa.

  • DMF-FA is an electron-rich, advanced intermediate.[1] The addition of the para-morpholine group dramatically inverts the electronic landscape of the molecule, transforming it from a deactivated aniline to a highly nucleophilic species capable of rapid coupling, while simultaneously improving solubility and ADME profiles via the morpholine "tail."

Quick Reference: Physicochemical Divergence
Feature3-Fluoroaniline (3-FA)4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline (DMF-FA)
CAS 371-40-485984-22-1
Electronic State Deactivated (Electron Deficient)Activated (Electron Rich)
Dominant Effect Inductive Withdrawal (-I) from Meta-FResonance Donation (+R) from Para-N
Nucleophilicity Low (Requires forcing conditions)High (Rapid reaction with electrophiles)
LogP (Est.) ~1.15~2.5 - 2.8 (Lipophilic Tail)
Primary Use Core Scaffold SynthesisKinase Inhibitor/Antibiotic Optimization

Electronic Profiling & Reactivity Mechanisms

To understand the reactivity difference, we must visualize the competing electronic effects. This is not merely academic; it dictates your reaction conditions (temperature, catalyst load).

The "Push-Pull" Dynamic[1]
  • 3-FA: The fluorine atom is meta to the amine.[1][2] Resonance effects cannot effectively transmit to the meta position. Therefore, the dominant effect is Inductive Withdrawal (-I) , pulling electron density away from the amine nitrogen, lowering its HOMO energy and nucleophilicity.

  • DMF-FA: The morpholine nitrogen is para to the amine.[1] Despite the fluorine's inductive pull, the morpholine nitrogen donates a lone pair into the aromatic ring (+R Effect ). This resonance effect is powerful and creates a "push-pull" system where the amine becomes significantly more electron-rich.[1]

ElectronicEffects cluster_3FA 3-Fluoroaniline (Deactivated) cluster_DMFFA DMF-FA (Activated) FA_Struct Structure: Meta-F withdraws e- density FA_Effect Effect: Lowered Nucleophilicity pKa ~ 3.5 FA_Struct->FA_Effect -I Effect DMF_Struct Structure: Para-Morpholine donates e- DMF_Effect Effect: Enhanced Nucleophilicity pKa ~ 5.8-6.0 DMF_Struct->DMF_Effect +R Effect (Dominates -I)

Figure 1: Mechanistic flow of electronic effects. The green arrow indicates the dominant resonance contribution in DMF-FA that overrides the fluorine's withdrawal.[1]

Practical Implication: Amide Coupling

When coupling these anilines to an acid chloride or carboxylic acid:

  • 3-FA often requires a stronger base (e.g., DIPEA, NaH) or higher temperatures/catalysts (DMAP) to overcome its sluggish nature.

  • DMF-FA reacts rapidly.[1] In fact, care must be taken to avoid over-acylation or side reactions. The morpholine ring also acts as an internal base/proton sponge, potentially accelerating the reaction autocatalytically.

Experimental Protocols

Protocol A: Synthesis of DMF-FA (The "Build" Phase)

Context: DMF-FA is rarely bought in bulk due to cost; it is often synthesized from 3,4-difluoronitrobenzene.[1]

Reagents:

  • 3,4-Difluoronitrobenzene (1.0 eq)[1]

  • 2,6-Dimethylmorpholine (1.2 eq, cis/trans mix)

  • K₂CO₃ (2.0 eq)

  • Acetonitrile (0.5 M)

  • Pd/C (10% w/w) & H₂ (balloon)

Workflow:

  • SNAr Substitution:

    • Dissolve 3,4-difluoronitrobenzene in acetonitrile.

    • Add K₂CO₃ followed by 2,6-dimethylmorpholine.

    • Critical Control Point: Heat to 60°C. Monitor by TLC/LCMS. The fluorine para to the nitro group is selectively displaced due to the strong resonance activation of the nitro group. The meta fluorine (which becomes the 3-F in the final product) remains intact.

    • Validation: LCMS should show a single peak with mass M+1 corresponding to the nitro-intermediate.[1]

  • Reduction:

    • Filter the SNAr mixture to remove salts and concentrate.

    • Redissolve in MeOH. Add 10% Pd/C (5 wt% loading).

    • Stir under H₂ (1 atm) for 2-4 hours.

    • Validation: The yellow color of the nitro compound disappears, yielding the colorless/pale brown aniline (DMF-FA).

SynthesisWorkflow Start 3,4-Difluoronitrobenzene Step1 Step 1: Regioselective SNAr (+ 2,6-Dimethylmorpholine, K2CO3) Start->Step1 Activation by -NO2 Inter Intermediate: 4-(2,6-dimethylmorpholino)-3-fluoronitrobenzene Step1->Inter Para-F Displacement Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 Nitro Reduction Product Product: DMF-FA (Colorless Solid) Step2->Product Yield >85%

Figure 2: Synthesis pathway for DMF-FA ensuring regioselectivity.

Protocol B: Comparative Nucleophilicity Test

Context: Determining the relative reactivity rates for process optimization.

Method: Competitive Acylation[1]

  • Mix 1.0 eq of 3-FA and 1.0 eq of DMF-FA in DCM-d2 (deuterated dichloromethane) in an NMR tube.[1]

  • Add 0.5 eq of Acetyl Chloride (limiting reagent).

  • Add 1.0 eq Pyridine.

  • Observation: Monitor 1H NMR immediately.

  • Result: You will observe >90% acetylation of DMF-FA and <10% acetylation of 3-FA .[1]

    • Why? The nucleophilic attack of DMF-FA is orders of magnitude faster due to the +R effect of the morpholine.

    • Significance: In complex synthesis, DMF-FA does not require harsh coupling reagents (e.g., HATU may be overkill; EDC/HOBt is sufficient), whereas 3-FA often demands them.

Physicochemical Properties & Handling[1][3][4]

The addition of the dimethylmorpholine group drastically alters the physical handling of the material.

Property3-FluoroanilineDMF-FAPractical Consequence
Physical State Liquid (bp 188°C)Solid (mp ~121-123°C)DMF-FA is easier to weigh and handle as a solid.[1]
Solubility (Water) Moderate (~10 g/L)Low (Lipophilic tail)DMF-FA requires organic co-solvents (DMSO, DMF) for biological assays.
pKa (Conj. Acid) 3.59~5.8 (Est.)DMF-FA can be protonated at physiological pH; 3-FA remains neutral.[1]
Stability Oxidizes slowly in airStable, but morpholine ring can oxidize under forcing conditions (e.g., KMnO4).Store DMF-FA under inert gas to prevent N-oxide formation.[1]

References

  • PubChem. 4-Fluoroaniline Compound Summary. National Library of Medicine. Available at: [Link]

  • PubChem. 3-Fluoro-4-morpholinoaniline Compound Summary. (Analog Reference). National Library of Medicine. Available at: [Link]

  • Mane, D.V., et al. (2015).[3] "Synthesis and Biological Evaluation of Fused Ring Benzomorpholine Monofluoroaniline Derivatives." American Journal of PharmTech Research. Available at: [Link]

  • Arı, E., et al. (2018).[4] "Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates."[1][5][4] Research on Chemical Intermediates. Available at: [Link]

Sources

Validation

Strategic Qualification of Reference Standards for 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline

Topic: Reference standards for 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline quality control Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference standards for 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline quality control Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Hidden Complexity of "Simple" Intermediates

In the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs) and fluorinated oxazolidinone antibiotics, 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline (CAS 85984-22-1) serves as a critical scaffold. While often treated as a commodity starting material, its quality control presents a specific stereochemical challenge: the cis/trans isomerism of the 2,6-dimethylmorpholine moiety.

This guide compares the performance and qualification requirements of Certified Reference Materials (CRMs) versus In-House Working Standards . It provides a self-validating protocol to transition from expensive primary standards to sustainable working standards without compromising data integrity, compliant with ICH Q7 and Q2(R1) guidelines.

The Stereochemical Challenge (Expert Insight)

Unlike simple morpholine derivatives (e.g., Linezolid intermediates), the introduction of methyl groups at the 2 and 6 positions creates geometric isomers.

  • Cis-isomer (Meso): Typically the thermodynamically preferred and biologically active conformer in many kinase pockets.

  • Trans-isomer (Racemic): Often considered an isomeric impurity that must be controlled.

Critical Insight: A reference standard that does not explicitly quantify the cis/trans ratio is insufficient for GMP release testing. Standard "Purity by HPLC" often co-elutes these isomers unless a specialized method is used.

Comparative Analysis: Commercial Grade vs. Qualified Reference Standard

The following data illustrates the risks of using "Catalog Grade" reagents as reference standards without further qualification.

Table 1: Comparative Quality Attributes
FeatureCommercial Catalog Grade Qualified Reference Standard (CRM) Impact on QC
Assay (Purity) >98% (Area Normalization)99.6% w/w (Mass Balance/qNMR)"Area %" ignores water/solvents, leading to potency overestimation.
Isomeric Purity Not Specified (often ~90:10 cis:trans)Confirmed >99:1 cis:trans Vital for stereospecific drug efficacy.
Water Content Hygroscopic (Variable)quantified (e.g., 0.1% KF)High water content skews stoichiometric calculations.
Trace Metals Uncontrolled (Fe, Pd residues)< 10 ppmMetals can catalyze degradation of the aniline during storage.
Use Case Synthesis / R&D ScreeningGMP Release / Method Validation Using catalog grade for release is a compliance violation.

The Self-Validating Qualification Protocol

To establish a robust In-House Working Standard derived from a bulk lot, follow this three-tier qualification process. This system is "self-validating" because it cross-references orthogonal physical properties.

Tier 1: Structural & Isomeric Confirmation
  • Technique: 1H-NMR (400 MHz+) and NOESY.

  • Objective: Prove identity and determine cis/trans ratio.

  • Key Signal: The methyl protons of the cis-2,6-dimethylmorpholine typically appear as a doublet at ~1.2 ppm with specific coupling constants (

    
     Hz), distinct from the trans isomer.
    
  • Acceptance Criteria: No conflicting signals; cis-isomer > 99.0%.

Tier 2: Absolute Purity Assignment (The Anchor)
  • Technique: qNMR (Quantitative NMR) .

  • Why: Unlike HPLC, qNMR does not require a reference standard of the analyte itself. It uses a certified internal standard (e.g., Maleic Acid, TCNB).

  • Protocol:

    • Weigh ~20 mg of Sample and ~10 mg of Internal Standard (precision

      
       mg).
      
    • Dissolve in DMSO-

      
      .
      
    • Acquire spectrum with

      
       relaxation delay > 5x (typically 30s) to ensure full magnetization recovery.
      
    • Calculate purity based on molar ratios.

Tier 3: Chromatographic Purity & Impurity Profiling
  • Technique: HPLC-UV (Diode Array).

  • Objective: Detect process impurities (e.g., 3,4-difluoronitrobenzene, aniline oxidation products).

Recommended HPLC Method
  • Column: Fluorophenyl or C18 (e.g., XBridge Phenyl-Hexyl, 3.5 µm, 150 x 4.6 mm). Phenyl phases often separate fluoro-regioisomers better than C18.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: 240 nm (Aniline absorption max).

  • Flow Rate: 1.0 mL/min.

Visual Workflow: Qualifying a Working Standard

The following diagram illustrates the decision logic for qualifying a new batch of material as a Reference Standard.

QualificationWorkflow Start Candidate Material (High Purity Batch) StructID Structural ID (IR, MS, 1H-NMR) Start->StructID IsomerCheck Cis/Trans Ratio (>99:1?) StructID->IsomerCheck HPLC Impurity Profiling (HPLC) Check Organic Impurities IsomerCheck->HPLC Yes Reject Reject / Repurify IsomerCheck->Reject No (High Trans content) qNMR Absolute Assay (qNMR) Determine Potency (w/w) Comparison Compare qNMR vs Mass Balance (Within 1.0%?) qNMR->Comparison HPLC->qNMR Parallel Workflow Residuals Residual Solvents/Water (GC-HS / KF) HPLC->Residuals MassBalance Mass Balance Calculation (100% - Impurities - Water - Solvents) Residuals->MassBalance MassBalance->Comparison Approve Release as Working Standard Comparison->Approve Yes Comparison->Reject No (Discrepancy)

Figure 1: Decision tree for the qualification of a secondary working standard, integrating qNMR and Mass Balance approaches.

Experimental Data: Impurity Profile Case Study

The following data simulates a typical comparison between a crude intermediate and a crystallized standard.

Table 2: HPLC Impurity Profile (Method: Phenyl-Hexyl Column)

Retention Time (min)Component IdentityCrude Material (Area %)Qualified Standard (Area %)Notes
4.23,4-Difluoroaniline0.5%< 0.05%Starting material impurity.
8.5Analyte (Cis-isomer) 96.2% 99.8% Main peak.
8.9Analyte (Trans-isomer)2.1%0.1%Stereoisomer; difficult to remove.
12.4Nitro-precursor0.8%< 0.05%Incomplete reduction.
15.1Dimer/Oxidation0.4%< 0.05%Storage degradation.

Interpretation: The "Trans-isomer" at 8.9 min is the critical quality attribute. Standard C18 methods may merge the 8.5 and 8.9 min peaks, falsely inflating purity. The Phenyl-Hexyl column provides the necessary selectivity.

References

  • International Council for Harmonisation (ICH). (2000). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Link

  • International Council for Harmonisation (ICH). (2005). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. Link

  • United States Pharmacopeia (USP).General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (For qNMR methodology).
  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2797-2810. Link

Comparative

Comparative IR Spectroscopy Guide: Characterization of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline

Introduction & Strategic Context In the synthesis of next-generation kinase inhibitors and oxazolidinone antibiotics, 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline serves as a critical building block. Its structural int...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

In the synthesis of next-generation kinase inhibitors and oxazolidinone antibiotics, 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline serves as a critical building block. Its structural integrity is defined by three distinct moieties: a primary aniline amine, a fluorinated aromatic core, and a dimethyl-substituted morpholine ring.

Characterizing this intermediate requires more than simple identification; it demands a protocol capable of distinguishing it from its defluorinated impurities (4-(2,6-dimethylmorpholin-4-yl)aniline) and regioisomers. This guide moves beyond standard templates to provide a comparative analysis of IR acquisition modes (ATR vs. Transmission) and a self-validating spectral assignment workflow.

The Analytical Challenge
  • Differentiation: The C-F bond (1200–1250 cm⁻¹) must be distinguished from the C-N aromatic stretch.

  • Morpholine Confirmation: The ether linkage (C-O-C) provides a unique fingerprint absent in standard halo-anilines.

  • Stereochemistry: While IR is limited in resolving the cis/trans isomers of the dimethylmorpholine ring, the aliphatic C-H region provides quantitative evidence of the alkyl substitution.

Experimental Workflow & Technique Selection

The following decision matrix outlines the optimal workflow for characterizing this specific solid intermediate.

G Start Sample: 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline Decision Select Acquisition Mode Start->Decision ATR Method A: Diamond ATR (Routine QC, High Throughput) Decision->ATR Standard QC KBr Method B: KBr Pellet (Trace Impurity, High Resolution) Decision->KBr Reference Std Prep_ATR Prep: Neat Solid (No grinding required) ATR->Prep_ATR Prep_KBr Prep: 1% w/w in KBr (Grind/Press 10 tons) KBr->Prep_KBr Acquisition Acquisition: 4000-400 cm⁻¹ Res: 4 cm⁻¹, 32 Scans Prep_ATR->Acquisition Prep_KBr->Acquisition Analysis Spectral Analysis (Baseline Correction + Peak Picking) Acquisition->Analysis

Figure 1: Decision matrix for IR acquisition. Diamond ATR is recommended for routine batch release due to speed, while KBr remains the gold standard for structural elucidation.

Comparative Technique Analysis

For this specific fluoroaniline derivative, the choice of technique impacts the resolution of the critical "Fingerprint Region" (1500–600 cm⁻¹).

FeatureAttenuated Total Reflectance (ATR) Transmission (KBr Pellet) Raman (Complementary)
Primary Utility Routine QC, Raw Material IDStructural Elucidation, Library MatchingSymmetric Bond Analysis (C=C, S-S)
Sample Prep None (Direct contact)High skill (Grinding/Pressing)Minimal (Glass vial)
C-F Detection Good. Bands are intense; diamond crystal handles hardness.Excellent. No pathlength attenuation; sharpest peaks.[1]Weak. C-F is poor Raman scatterer.
Water Interference Low. Short pathlength minimizes atmospheric H₂O.High. KBr is hygroscopic; O-H stretch may obscure N-H amine bands.Negligible.[2]
Throughput < 2 mins/sample> 15 mins/sample< 5 mins/sample
Recommendation Primary Method Validation Method Secondary Confirmation

Expert Insight: For 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline, use ATR with a Diamond/ZnSe crystal. The amine N-H stretches are strong enough to be seen clearly without the hygroscopic interference often seen in KBr pellets, which can falsely broaden the 3300–3500 cm⁻¹ region.

Detailed Experimental Protocol (ATR Method)

This protocol is designed to ensure reproducibility and minimize spectral artifacts.

Equipment: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) equipped with a Single-Bounce Diamond ATR accessory.

  • System Validation:

    • Run a background scan (air) to verify CO₂ levels are <1% transmittance loss.

    • Self-Check: Verify energy throughput is >70% on the interferometer.

  • Sample Preparation:

    • Place approximately 5–10 mg of the solid analyte onto the center of the crystal.

    • Critical Step: Apply pressure using the slip-clutch tower until the "click" is heard (approx. 80–100 lbs force). This ensures uniform contact for the solid powder.

  • Acquisition Parameters:

    • Range: 4000–600 cm⁻¹ (Covers N-H stretch to C-Cl/C-F fingerprint).

    • Resolution: 4 cm⁻¹ (Standard for solids).

    • Scans: 32 (Signal-to-noise ratio optimization).

  • Post-Processing:

    • Apply ATR Correction (corrects for penetration depth vs. wavelength).

    • Apply Automatic Baseline Correction (polynomial order 2).

Spectral Characterization & Assignments

The following table synthesizes theoretical assignments with empirical data from analogous fluoroanilines and morpholine derivatives.

Table 1: Characteristic Vibrational Assignments
Frequency (cm⁻¹)Vibrational ModeFunctional Group AssignmentDiagnostic Value
3480 – 3440 ν(N-H) AsymmetricPrimary Amine (-NH₂)High: Confirms aniline vs. secondary amine impurities.
3390 – 3350 ν(N-H) SymmetricPrimary Amine (-NH₂)High: Doublet pattern confirms primary amine.
3050 – 3010 ν(C-H) AromaticBenzene RingMedium: Weak shoulder, typical of aromatics.
2960 – 2850 ν(C-H) AliphaticMethyl/Methylene (Morpholine)High: Distinguishes from simple halo-anilines.
1630 – 1610 δ(N-H) ScissoringPrimary AmineMedium: Confirms amine; distinct from C=C.
1590, 1500 ν(C=C) RingAromatic SkeletonStandard aromatic confirmation.[3][4][5]
1260 – 1240 ν(C-N) StretchAromatic Amine (C-NH₂)Strong band, typical of anilines.
1220 – 1190 ν(C-F) Stretch Aromatic Fluorine Critical: Differentiates from non-fluorinated analogs.
1120 – 1090 ν(C-O-C) AsymMorpholine EtherCritical: Confirms morpholine ring integrity.
870 – 800 γ(C-H) OOP1,2,4-Trisubstituted RingFingerprint for substitution pattern (H2 isolated, H5/H6 adjacent).
Structural Logic Diagram

The following logic flow illustrates how to use the spectrum to validate the molecular structure.

Logic Spectrum Observed Spectrum Region1 3500-3300 cm⁻¹ Doublet? Spectrum->Region1 Region2 2960-2850 cm⁻¹ Strong C-H? Spectrum->Region2 Region3 1220-1190 cm⁻¹ Strong Band? Spectrum->Region3 Region4 1120-1090 cm⁻¹ Ether Stretch? Spectrum->Region4 Result1 Primary Amine (-NH₂) Region1->Result1 Result2 Aliphatic Ring (Dimethylmorpholine) Region2->Result2 Result3 C-F Bond (Fluorine present) Region3->Result3 Result4 Morpholine Core (C-O-C) Region4->Result4

Figure 2: Spectral logic gate for structural confirmation. Presence of all four diagnostic regions is required for positive identification.

References

  • NIST Mass Spectrometry Data Center. "Morpholine Infrared Spectrum." National Institute of Standards and Technology (NIST) WebBook. Accessed October 2023. [Link]

  • Specac Application Notes. "ATR vs KBr Pellets: Which Technique Should You Choose?" Specac Ltd. [Link]

  • University of Colorado Boulder. "IR Spectroscopy Tutorial: Amines and Aromatics." Department of Chemistry & Biochemistry. [Link]

Sources

Validation

Technical Guide: Differentiating 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline from Structural Isomers

Executive Summary In the synthesis of kinase inhibitors and fluorinated pharmaceutical intermediates, 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline (CAS 85984-22-1) represents a critical scaffold. However, its purity an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of kinase inhibitors and fluorinated pharmaceutical intermediates, 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline (CAS 85984-22-1) represents a critical scaffold. However, its purity and biological efficacy are frequently compromised by two classes of structural isomers:

  • Stereoisomers: Arising from the 2,6-dimethylmorpholine moiety (cis vs. trans).

  • Regioisomers: Arising from the fluorination pattern on the aniline ring (e.g., 2-fluoro vs. 3-fluoro).

This guide provides a definitive, experimentally grounded framework for distinguishing the target molecule (cis-isomer) from its trans-stereoisomer and regioisomeric impurities using NMR spectroscopy and HPLC.

Structural Analysis & Isomerism

The target molecule consists of a 3-fluoroaniline core substituted at the para position with a 2,6-dimethylmorpholine ring.

The Stereochemical Challenge

The primary analytical challenge stems from the commercial starting material, 2,6-dimethylmorpholine, which is often supplied as a mixture of cis and trans isomers.

  • Target (cis-isomer): The methyl groups occupy equatorial positions in the thermodynamically stable chair conformation. It is a meso compound (achiral).[1]

  • Impurity (trans-isomer): One methyl is axial and one is equatorial (or the ring adopts a twist-boat conformation). This exists as a racemic pair of enantiomers ((

    
    ) and (
    
    
    
    )).
The Regioochemical Challenge

During nucleophilic aromatic substitution (SnAr) reactions used to synthesize the precursor, fluorine migration or incorrect starting materials can yield the 2-fluoro-4-substituted isomer.

Isomer Visualization Pathway

The following diagram illustrates the origin of these impurities during synthesis.

IsomerOrigin Start Starting Material: 3,4-Difluoronitrobenzene Reaction SnAr Reaction Start->Reaction Reagent Reagent: 2,6-Dimethylmorpholine (Cis/Trans Mix) Reagent->Reaction Target TARGET: 4-(cis-2,6-Dimethylmorpholinyl) -3-fluoroaniline Reaction->Target Major Product StereoImp STEREO-IMPURITY: 4-(trans-2,6-Dimethylmorpholinyl) -3-fluoroaniline Reaction->StereoImp Minor Product RegioImp REGIO-IMPURITY: 2-Fluoro-4-(...) (via 2,4-difluoro precursor) Reaction->RegioImp Trace (if impure SM)

Caption: Figure 1. Synthetic pathway illustrating the origin of stereochemical and regiochemical impurities.

Analytical Differentiation Protocols

Protocol A: 1H NMR Spectroscopy (The Gold Standard)

NMR is the most reliable method for distinguishing the cis and trans morpholine isomers due to distinct coupling constants (


 values) arising from ring conformation.

Experimental Setup:

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    (DMSO is preferred for aniline proton resolution).
  • Frequency: 400 MHz or higher.

  • Concentration: ~10 mg/mL.

Table 1: Diagnostic NMR Signals for Isomer Differentiation
FeatureTarget (cis-isomer)Stereoisomer (trans-isomer)Regioisomer (2-Fluoro)
Morpholine Methyls Doublet (

ppm). Sharp, equivalent.
Broad/Split Doublets. Non-equivalent environments in chiral conformers.Doublet (similar to target).[2]
Morpholine H-2/H-6 Multiplet (

).
Large axial-axial coupling (

Hz) indicates chair form.
Complex Multiplet. Reduced coupling constants due to twist-boat or axial orientation.Similar to target.
Morpholine N-CH

Doublet of Doublets. Distinct geminal and axial-vicinal coupling.Complex/Broad. Lack of symmetry broadens these peaks.Similar to target.
Aromatic Region 1:1:1 Pattern. H-2 (s), H-5 (d), H-6 (d). H-2 appears as a doublet of doublets (

)
1:1:1 Pattern. Shifts slightly perturbed, but pattern remains.Distinct Pattern. H-3, H-5, H-6 coupling changes. H-3 is shielded by ortho-F.

Key Mechanistic Insight: In the cis-isomer, the H-2 and H-6 protons of the morpholine ring are axial . They exhibit a large vicinal coupling (


 Hz) with the axial protons of the N-CH

group. In the trans-isomer, the ring flexibility or axial methyl positioning disrupts this coupling geometry, resulting in smaller

values (< 6 Hz) or broadened peaks [1].
Protocol B: HPLC Separation Method

While NMR identifies the structure, HPLC is required for quantitative purity analysis. The cis and trans isomers possess different lipophilicities due to their effective molecular volume and dipole moments.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm.

Performance Expectation:

  • Retention Time (RT): The cis-isomer generally elutes after the trans-isomer on standard C18 columns. The cis form (diequatorial methyls) is more planar and hydrophobic, interacting more strongly with the stationary phase.

  • Resolution (

    
    ):  Expect 
    
    
    
    for cis/trans separation. Regioisomers usually separate significantly earlier or later due to the electronic effect of fluorine on the amine pKa.

Workflow for Purity Validation

To ensure the integrity of the 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline scaffold, follow this self-validating workflow.

AnalyticalWorkflow Sample Crude Sample HPLC Step 1: HPLC Screening (Check for multiple peaks) Sample->HPLC Decision Single Peak? HPLC->Decision NMR Step 2: 1H NMR Analysis (Focus on 3.5-4.0 ppm region) Decision->NMR Yes Fail_Stereo FAIL: Contains trans-isomer (Recrystallize) Decision->Fail_Stereo No (Doublet Peak) CouplingCheck Check Coupling Constants (Is J(ax-ax) > 10Hz?) NMR->CouplingCheck Pass PASS: Pure cis-isomer confirmed CouplingCheck->Pass Yes CouplingCheck->Fail_Stereo No (Broad/Small J) Fail_Regio FAIL: Regioisomer detected (Check Starting Material) CouplingCheck->Fail_Regio Aromatic Pattern Mismatch

Caption: Figure 2. Decision tree for validating isomeric purity.

References

  • BenchChem. (2025).[3] A Comparative NMR Analysis of Cis and Trans Isomers. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 39239626, 4-Fluoro-3-(morpholin-4-yl)aniline.[4] Retrieved from

  • ChemicalBook. (2022). 5-(5-chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate Properties. Retrieved from [5]

  • Google Patents. (2010). Racemic separation of 2,6-trans-dimethylmorpholine (US7829702B2). Retrieved from

Sources

Comparative

Bioassay validation using 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline based compounds

An Application Scientist's Guide to Bioassay Validation: A Comparative Analysis Using 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline Based Kinase Inhibitors Introduction: From Scaffold to Strategy The 4-(2,6-dimethylmorp...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Bioassay Validation: A Comparative Analysis Using 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline Based Kinase Inhibitors

Introduction: From Scaffold to Strategy

The 4-(2,6-dimethylmorpholin-4-yl)-3-fluoroaniline scaffold has emerged as a privileged structure in modern oncology, particularly in the development of potent and selective kinase inhibitors. Compounds derived from this core, such as the FDA-approved drug Lorlatinib and the clinical candidate PF-06463922, have demonstrated significant efficacy against challenging targets like anaplastic lymphoma kinase (ALK) and ROS1 proto-oncogene receptor tyrosine kinase (ROS1). These kinases are critical drivers in certain cancers, most notably non-small cell lung cancer (NSCLC).

The journey from a promising chemical scaffold to a validated clinical candidate is paved with rigorous, reproducible, and reliable data. The cornerstone of this process is the bioassay—the analytical tool used to measure the biological activity of a compound. However, an assay is only as good as its validation. An unvalidated or poorly validated assay can generate misleading data, leading to costly failures in later stages of drug development.

This guide provides a comprehensive framework for the validation of a bioassay for a novel, hypothetical compound from this class, which we will call "Cmpd-X," a potent ALK/ROS1 inhibitor. As a Senior Application Scientist, my goal is not to provide a rigid template but to illuminate the scientific reasoning and causality behind the experimental choices. We will walk through the selection, validation, and cross-comparison of a cell-based potency assay, grounding our decisions in authoritative guidelines and field-proven insights. This guide is intended for researchers, scientists, and drug development professionals who are tasked with generating high-quality, decision-driving biological data.

Chapter 1: Understanding the Battlefield - The ALK/ROS1 Signaling Pathway

Before we can measure the effect of Cmpd-X, we must first understand the biological context in which it operates. ALK and ROS1 are receptor tyrosine kinases (RTKs) that, when constitutively activated by genetic rearrangements (e.g., EML4-ALK fusion), drive oncogenesis by promoting cell proliferation, survival, and metastasis. Cmpd-X is designed to inhibit the ATP-binding pocket of these kinases, thereby blocking downstream signaling.

A simplified representation of this pathway is crucial for understanding the mechanism of action of our compound.

ALK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK / ROS1 (Receptor Tyrosine Kinase) GRB2 GRB2 ALK->GRB2 P PI3K PI3K ALK->PI3K P STAT3 STAT3 ALK->STAT3 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT AKT_n AKT AKT->AKT_n STAT3_n STAT3 STAT3->STAT3_n Transcription Gene Transcription (Proliferation, Survival) ERK_n->Transcription AKT_n->Transcription STAT3_n->Transcription CmpdX Cmpd-X (Inhibitor) CmpdX->ALK

Caption: Simplified ALK/ROS1 signaling pathway and the inhibitory action of Cmpd-X.

Chapter 2: Choosing the Right Tool: A Comparative Guide to Bioassay Formats

The choice of bioassay is a critical decision that depends on the specific question being asked and the stage of drug discovery. For a compound like Cmpd-X, we can consider several orthogonal approaches to measure its activity.

Overview of Suitable Assay Formats
  • Biochemical Assays: These are cell-free systems that measure the direct interaction of a compound with its purified target protein (e.g., the ALK kinase domain). They are excellent for determining direct inhibitory activity (IC50) and for high-throughput screening. Examples include HTRF® (Homogeneous Time Resolved Fluorescence) and LanthaScreen™ assays.

  • Target Engagement Assays: These assays confirm that the compound is interacting with its intended target within a live cellular environment. This is a crucial step to bridge the gap between biochemical activity and cellular effects. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a gold-standard example.

  • Cell-Based Phenotypic Assays: These assays measure the downstream consequences of target inhibition, such as a reduction in cell proliferation or viability. They provide a functional, or phenotypic, readout of a compound's potency (EC50) in a biologically relevant system. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used, robust method for this purpose.

A Comparative Analysis

To make an informed decision, we must weigh the advantages and disadvantages of each format.

Assay TypeMeasuresProsConsBest For
Biochemical Direct target inhibition (IC50)High throughput, mechanistic, highly reproducibleLacks biological context (no cell membrane, metabolism)Primary screening, Structure-Activity Relationship (SAR)
Target Engagement Target binding in live cellsConfirms target interaction in a native environmentCan be complex to develop, may not correlate with functionLead optimization, confirming mechanism of action
Cell-Based Phenotypic Functional cellular outcome (EC50)High biological relevance, measures integrated responseMechanistically indirect, can be affected by off-target effectsPotency determination, candidate selection
The Rationale for Our Choice

For this guide, we will focus on validating a cell-based phenotypic assay using CellTiter-Glo® . The rationale is threefold:

  • Biological Relevance: It measures the ultimate desired outcome—the inhibition of cancer cell proliferation.

  • Regulatory Expectation: Functional potency is a key parameter required for regulatory submissions.

  • Robustness: ATP measurement via CellTiter-Glo® is a stable and highly sensitive readout for cell viability, making it suitable for validation.

The following decision tree illustrates a logical approach to assay selection.

Assay_Selection_Workflow Start Start: New Kinase Inhibitor Program Screening High-Throughput Screening (HTS)? Start->Screening Biochemical Implement Biochemical Assay (e.g., HTRF, LanthaScreen) Screening->Biochemical Yes LeadOp Lead Optimization Stage? Screening->LeadOp No Biochemical->LeadOp TargetEngage Confirm On-Target Activity in Cells? LeadOp->TargetEngage Yes Validate Validate Assay for Candidate Selection LeadOp->Validate No CellularPotency Determine Functional Potency? TargetEngage->CellularPotency No TE_Assay Implement Target Engagement Assay (e.g., NanoBRET, CETSA) TargetEngage->TE_Assay Yes Pheno_Assay Implement Cell-Based Phenotypic Assay (e.g., CellTiter-Glo) CellularPotency->Pheno_Assay Yes CellularPotency->Validate No TE_Assay->CellularPotency Pheno_Assay->Validate

Caption: A decision tree for selecting the appropriate bioassay during drug discovery.

Chapter 3: The Validation Masterclass: Protocol and Data Analysis

Bioassay validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose. We will follow the principles outlined in the ICH Q2(R1) "Validation of Analytical Procedures" and adapt them for a cell-based assay.

The Experimental System
  • Compound: Cmpd-X (our hypothetical inhibitor)

  • Reference Compound: Crizotinib (an established, FDA-approved ALK/ROS1 inhibitor)

  • Cell Line: Karpas-299 (Anaplastic Large Cell Lymphoma), which is known to be ALK-positive and sensitive to ALK inhibitors.

  • Assay Kit: Promega CellTiter-Glo® 2.0 Assay

Step-by-Step Validation Protocol

Day 1: Cell Seeding

  • Culture Karpas-299 cells under standard conditions (RPMI-1640, 10% FBS, 37°C, 5% CO2).

  • Harvest cells during the logarithmic growth phase and ensure viability is >95% using a method like Trypan Blue exclusion.

  • Resuspend cells to a pre-determined optimal density (e.g., 10,000 cells/100 µL) in assay medium.

  • Dispense 100 µL of the cell suspension into each well of a 96-well, white, clear-bottom plate.

  • Incubate the plate for 24 hours.

Day 2: Compound Treatment

  • Prepare a 10 mM stock solution of Cmpd-X and Crizotinib in DMSO.

  • Perform a serial dilution series of each compound in assay medium to create 2X working solutions. A typical 10-point, 3-fold dilution series starting from 2 µM is a good starting point.

  • Include "vehicle control" (0.1% DMSO) and "maximum inhibition" (e.g., 10 µM Staurosporine) wells.

  • Remove the culture medium from the cells and add 100 µL of the 2X compound working solutions to the appropriate wells.

  • Incubate for 72 hours (a duration determined during assay development to allow for sufficient anti-proliferative effect).

Day 5: Assay Readout

  • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® 2.0 reagent to each well.

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read luminescence on a plate reader (e.g., a Tecan Spark® or similar).

Validation Parameters: Experimental Design and Acceptance Criteria

For each parameter, we will describe the experiment and present mock data for Cmpd-X.

A. Precision Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Experiment:

    • Intra-assay Precision (Repeatability): Run three separate dose-response curves for Cmpd-X on the same plate on the same day.

    • Inter-assay Precision (Intermediate Precision): Run one dose-response curve on three different days, using different batches of cells and reagents.

  • Analysis: Calculate the EC50 for each curve. Determine the mean EC50, standard deviation (SD), and percent coefficient of variation (%CV).

  • Acceptance Criteria: %CV should be ≤ 20%.

Precision Analysis for Cmpd-X Run 1 EC50 (nM)Run 2 EC50 (nM)Run 3 EC50 (nM)Mean (nM)SD (nM)%CV
Intra-Assay 15.216.114.815.40.664.3%
Inter-Assay 15.817.514.916.11.318.1%

B. Accuracy Accuracy measures the closeness of the test results obtained by the method to the true value. For a cell-based potency assay where a "true" EC50 is not known, accuracy can be assessed by comparing the results of a well-characterized reference compound to historically accepted values.

  • Experiment: Run a dose-response curve for the reference compound, Crizotinib, in parallel with Cmpd-X.

  • Analysis: Compare the determined EC50 for Crizotinib to the published range for the Karpas-299 cell line.

  • Acceptance Criteria: The measured EC50 for Crizotinib should fall within the expected historical or published range (e.g., 20-40 nM).

Accuracy Analysis Measured EC50 (nM)Published Range (nM)Result
Crizotinib 28.520 - 40Pass

C. Linearity and Range For a dose-response assay, linearity is demonstrated by the sigmoidal relationship between the log of the concentration and the response. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Experiment: The standard dose-response curve experiment is used.

  • Analysis: Fit the data to a four-parameter logistic (4PL) curve. The R-squared (R²) value should be close to 1. The range is defined by the concentrations that fall on the linear portion of the sigmoidal curve, typically from ~20% to ~80% inhibition.

  • Acceptance Criteria: R² ≥ 0.98. The EC50 value must fall within the tested range.

D. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. In this context, it means ensuring the assay signal is specific to the compound's effect on cell viability.

  • Experiment: Run a dose-response curve using a structurally similar but biologically inactive compound. Additionally, test Cmpd-X in a cell line that does not have the ALK fusion gene (e.g., HT-29, a colon cancer cell line).

  • Analysis: The inactive compound should show no dose-dependent effect. Cmpd-X should have a significantly higher EC50 (>100-fold) in the ALK-negative cell line compared to the Karpas-299 line.

  • Acceptance Criteria: Inactive compound EC50 > 10,000 nM. EC50 in ALK-negative cells > 1,000 nM.

Specificity Analysis Cell LineTarget StatusMeasured EC50 (nM)Result
Cmpd-X Karpas-299ALK-positive16.1-
Cmpd-X HT-29ALK-negative> 5,000Pass

Chapter 4: The Cross-Validation: Ensuring Concordance with an Orthogonal Method

A validated assay provides confidence, but science demands corroboration. Cross-validating our phenotypic results with a target-centric method is crucial to confirm that the observed effect (decreased viability) is indeed due to the intended mechanism (inhibition of ALK). For this, we will use a target engagement assay.

Comparative Method: NanoBRET™ Target Engagement

The NanoBRET™ assay measures compound binding to a specific protein target in living cells. It involves expressing the target protein (ALK) as a fusion with a NanoLuc® luciferase enzyme. A fluorescent tracer that binds to the active site of ALK is added. When the tracer is bound, its fluorescence is excited by the luciferase's bioluminescence (BRET). A test compound like Cmpd-X will compete with the tracer for binding, disrupting the BRET signal in a dose-dependent manner.

Protocol Outline: NanoBRET™ ALK Assay
  • Transfection: Co-transfect HEK293 cells with plasmids encoding for ALK-NanoLuc® fusion protein and a HaloTag®-pro-tracer substrate.

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • Compound Addition: Add a serial dilution of Cmpd-X and Crizotinib.

  • Tracer Addition: Add the fluorescent ALK tracer.

  • Readout: Read both the donor (luciferase) and acceptor (tracer) emission signals on a plate reader equipped with the appropriate filters. Calculate the BRET ratio.

Comparative Data Analysis

The goal is to demonstrate a strong correlation between target engagement (IC50 from NanoBRET™) and functional potency (EC50 from CellTiter-Glo®). While these values are not expected to be identical due to the different nature of the assays (binding vs. phenotype), they should be in the same order of magnitude for a compound with on-target activity.

Compound Target Engagement IC50 (nM) (NanoBRET™)Cell Viability EC50 (nM) (CellTiter-Glo®)Correlation
Cmpd-X 8.916.1Strong
Crizotinib 15.228.5Strong

The data shows that for both Cmpd-X and the reference compound Crizotinib, the concentration required to engage the target is slightly lower than that required to elicit a downstream phenotypic effect, which is a biologically plausible and expected result. This strong correlation provides high confidence that Cmpd-X's anti-proliferative activity is driven by its on-target inhibition of ALK.

Chapter 5: Conclusion and Future Directions

We have successfully navigated the validation of a cell-based potency assay for Cmpd-X, a novel inhibitor derived from the 4-(2,6-dimethylmorpholin-4-yl)-3-fluoroaniline scaffold. By grounding our protocol in established scientific principles and regulatory guidelines, we have demonstrated that the assay is precise, accurate, specific, and fit for the purpose of characterizing candidate drugs.

Furthermore, by cross-validating our phenotypic data with a mechanistic target engagement assay, we have built a self-validating system that provides a high degree of confidence in our results. This multi-faceted approach ensures that the data used to make critical project decisions—such as advancing a compound into further preclinical or clinical studies—is robust and reliable.

The validated assay now serves as a powerful tool for future studies, including:

  • Screening for and characterizing acquired resistance mutations.

  • Evaluating the compound's activity against a broader panel of cancer cell lines.

  • Supporting quality control for manufacturing batches of the compound.

Ultimately, a well-validated bioassay is not just a procedural hurdle; it is the bedrock of translational science, ensuring that the most promising therapeutic candidates are identified and advanced with speed and confidence.

References

  • Johnson, T. W., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,11,12,13,14,15-hexahydro-2H,8H-4,6-(epoxymethano)pyrazolo[4,3-b]oxazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Efficacy in ALK-Driven Neuroblastoma. Journal of Medicinal Chemistry. Available at: [Link]

  • U.S. Food and Drug Administration. (2017). FDA grants regular approval to lorlatinib for metastatic ALK-positive NSCLC. FDA.gov. Available at: [Link]

  • Shaw, A. T., et al. (2013). Targeting Anaplastic Lymphoma Kinase in Lung Cancer. Clinical Cancer Research. Available at: [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2) on Validation of Analytical Procedures. ICH. Available at: [Link]

  • Vasta, V., et al. (2018). A general platform for quantifying target engagement of inhibitors and degraders in live cells. Cell Chemical Biology. Available at: [Link]

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline

Assessment & Hazard Profile Before initiating disposal, you must understand the specific chemical behavior of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline (often an intermediate in the synthesis of EGFR inhibitors like...

Author: BenchChem Technical Support Team. Date: February 2026

Assessment & Hazard Profile

Before initiating disposal, you must understand the specific chemical behavior of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline (often an intermediate in the synthesis of EGFR inhibitors like Gefitinib). It is not merely "organic waste"; it possesses two distinct functional groups that dictate its destruction method: the aniline moiety and the fluorine atom.

Why Specific Protocols Are Required
  • Aniline Toxicity (Biological Hazard): Like most aniline derivatives, this compound carries risks of acute toxicity via inhalation, ingestion, and dermal absorption. It is a potential sensitizer and may induce methemoglobinemia (oxygen deprivation in blood) upon significant exposure.

  • Fluorine Content (Thermal Hazard): The Carbon-Fluorine (C-F) bond is exceptionally stable.[1] Standard low-temperature combustion is insufficient. Incomplete combustion can release Hydrogen Fluoride (HF) gas. Therefore, this waste must be flagged for high-temperature incineration with flue gas scrubbing.

  • Aquatic Toxicity: This compound is classified as toxic to aquatic life with long-lasting effects.[2] Under no circumstances can residues be released into sink drains or sewer systems.

Pre-Disposal Segregation Strategy

Improper segregation is the leading cause of laboratory accidents during waste pickup. Follow these strict compatibility rules:

Segregation CategoryActionScientific Rationale
Acids DO NOT MIX Anilines are basic. Mixing with strong acids (HCl, H₂SO₄) generates heat (exothermic neutralization) and forms salts, potentially pressurizing waste containers.
Oxidizers DO NOT MIX Amines are reducing agents. Contact with strong oxidizers (Peroxides, Nitric Acid) can lead to spontaneous ignition or explosion.
Halogenated Solvents COMPATIBLE If the compound is dissolved in DCM or Chloroform, it must go into the "Halogenated Waste" stream.
Aqueous Streams SEPARATE Do not mix with general aqueous waste. The compound is poorly water-soluble and toxic; it requires organic thermal treatment, not water treatment.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicable to: Expired pure reagent, filter cakes, contaminated gloves, and weighing boats.

  • Containment: Place the solid material inside a clear, chemically resistant polyethylene bag (minimum 4 mil thickness).

  • Double Bagging: Seal the first bag with tape, then place it inside a second bag. This prevents contamination of the outer container surface.[3][4]

  • Primary Container: Transfer the double-bagged waste into a Wide-Mouth High-Density Polyethylene (HDPE) Drum .

    • Note: Do not use metal drums if the waste is wet or acidic, as corrosion may occur.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline, Solid Debris"

    • Hazard Checkboxes: [x] Toxic [x] Irritant[5]

    • Critical Note: Add a secondary label reading "CONTAINS ORGANIC FLUORINE - REQUIRES SCRUBBER."

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable to: HPLC waste, reaction solvents, and cleaning rinsates.

  • Solvent Identification: Determine the primary solvent.

    • If solvent is Dichloromethane (DCM) or Chloroform : Use Halogenated Waste carboy.

    • If solvent is Methanol , Ethyl Acetate , or DMSO : Use Non-Halogenated Waste carboy (unless the fluorine content of the solute is high enough (>1%) to mandate halogenated treatment protocols at your facility—consult your EHS officer).

  • pH Check: Ensure the solution pH is between 5 and 9. If the solution is highly acidic (from a reaction workup), neutralize carefully with Sodium Bicarbonate before adding to the organic waste container to prevent heat generation.

  • Transfer: Use a funnel with a spill tray. Do not fill the container >90% full (leave headspace for expansion).

  • Cap & Label: Cap tightly. Label with full chemical names (no abbreviations/formulas).

    • Example: "95% Methanol, 5% 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline."

Decision & Workflow Diagram

The following logic flow ensures the material ends up in the correct destruction stream.

DisposalWorkflow Start Waste Generation: 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline StateCheck Determine Physical State Start->StateCheck IsLiquid Liquid / Solution StateCheck->IsLiquid IsSolid Solid / Debris StateCheck->IsSolid SolventCheck Identify Primary Solvent IsLiquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHaloSolvent No Halogens LiquidContainer Container: HDPE Carboy (Leave 10% Headspace) HaloSolvent->LiquidContainer NonHaloSolvent->LiquidContainer Labeling LABELING: 1. Full Chemical Name 2. Hazard: Toxic/Irritant 3. Note: 'Contains Organic Fluorine' LiquidContainer->Labeling Bagging Double Bag (Polyethylene) IsSolid->Bagging SolidContainer Container: Wide-Mouth HDPE Drum Bagging->SolidContainer SolidContainer->Labeling Disposal FINAL DISPOSAL: High-Temp Incineration (with HF Scrubbing) Labeling->Disposal

Figure 1: Operational decision tree for segregating and packaging fluorinated aniline waste.

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double layer) , safety goggles, and a lab coat. If the spill is powder and airborne dust is visible, use a P100 respirator or N95.

  • Containment:

    • Liquids: Surround with absorbent pads or vermiculite.[2]

    • Solids: Cover with wet paper towels to prevent dust generation.

  • Cleanup:

    • Do not dry sweep. Use a HEPA vacuum or wet-wipe method.[5]

    • Clean the surface with a mild detergent and water. Do not use bleach (hypochlorite can react with amines to form toxic chloramines).

  • Disposal of Cleanup Materials: All contaminated pads and PPE must be disposed of via Protocol A (Solid Waste) described above.

References

  • National Research Council.[6] (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[6] [Link]

  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS. [Link]]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline
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4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline
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